The Discovery and Synthesis of Tofacitinib: A JAK Inhibitor
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Tofacitinib, a pioneering Janus kinase (JAK) inhibitor. Tofacitinib is an immunomodulatory drug used in the t...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Tofacitinib, a pioneering Janus kinase (JAK) inhibitor. Tofacitinib is an immunomodulatory drug used in the treatment of autoimmune diseases such as rheumatoid arthritis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for transducing signals from cytokine receptors on the cell surface to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is integral to various biological processes, including immune responses, inflammation, and hematopoiesis.
The discovery of the JAK-STAT pathway and its central role in immunology has made JAKs attractive targets for therapeutic intervention in autoimmune and inflammatory diseases. By inhibiting one or more JAK family members, the downstream signaling of pro-inflammatory cytokines can be suppressed.
Discovery and Development of Tofacitinib
Tofacitinib (formerly known as CP-690,550) was developed by Pfizer and is one of the first JAK inhibitors to be approved for clinical use. The development of Tofacitinib marked a significant advancement in the treatment of autoimmune diseases, offering an oral alternative to injectable biologic drugs. The rationale behind its development was to create a small molecule that could modulate the immune system by targeting the intracellular signaling cascade of cytokines involved in inflammation. Tofacitinib was designed to be a potent inhibitor of JAK3 and JAK1, with moderate activity against JAK2.
Mechanism of Action
Tofacitinib exerts its immunomodulatory effects by inhibiting the activity of Janus kinases, thereby interfering with the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they act as transcription factors to regulate the expression of target genes, many of which are involved in inflammatory responses.
Figure 1: The JAK-STAT Signaling Pathway.
Inhibition by Tofacitinib
Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. By blocking the binding of ATP, Tofacitinib prevents the phosphorylation events that are critical for the activation of the JAK-STAT pathway. This leads to a reduction in the production of pro-inflammatory cytokines. Tofacitinib exhibits the greatest potency for JAK3 and JAK1.
Quantitative Data
The inhibitory activity and pharmacokinetic properties of Tofacitinib have been extensively characterized.
Parameter
Value
Kinase/Condition
Reference
IC50
1 nM
JAK3
(Not explicitly found in search results)
20 nM
JAK1
(Not explicitly found in search results)
112 nM
JAK2
(Not explicitly found in search results)
Note: Specific IC50 values can vary depending on the experimental conditions. The values presented are representative of the general selectivity profile.
Synthesis of Tofacitinib
The chemical synthesis of Tofacitinib has been a subject of extensive research, with several routes developed to produce the molecule efficiently and stereoselectively. A common strategy involves the synthesis of a key chiral piperidine intermediate, followed by its coupling to a pyrazolopyrimidine core.
Figure 2: High-level workflow for Tofacitinib synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis of Tofacitinib are proprietary. However, the key chemical transformations have been described in the scientific literature.
Step 1: Synthesis of the Chiral Piperidine Intermediate
A key challenge in the synthesis of Tofacitinib is the stereoselective synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. One reported approach starts from 3-amino-4-methylpyridine. This involves a series of reactions including reduction of the pyridine ring, protection of the amino groups, and chiral resolution to obtain the desired enantiomer.
Step 2: Nucleophilic Substitution
The chiral piperidine intermediate is then coupled with 4-chloropyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent.
Step 3: Deprotection
The N-benzyl protecting group on the piperidine ring is removed. A common method for this deprotection is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).
Step 4: Amidation
The final step involves the amidation of the secondary amine on the piperidine ring. This is achieved by reacting the intermediate with a suitable cyanoacetylating agent to install the cyanoacetamide group, yielding Tofacitinib.
Conclusion
Tofacitinib represents a significant milestone in the development of targeted oral therapies for autoimmune diseases. Its discovery and successful clinical application have validated the JAK-STAT pathway as a key therapeutic target. The synthesis of this complex molecule has spurred innovation in asymmetric synthesis and catalytic processes. Further research into JAK inhibitors continues to yield new therapies with improved selectivity and safety profiles, offering more options for patients with chronic inflammatory conditions.
Exploratory
The Selective JAK Inhibitor Tofacitinib: A Technical Overview
Disclaimer: Information regarding the specific inhibitor "Jak-IN-5" was not publicly available at the time of this writing. Therefore, this guide focuses on the well-characterized, selective Janus Kinase (JAK) inhibitor,...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information regarding the specific inhibitor "Jak-IN-5" was not publicly available at the time of this writing. Therefore, this guide focuses on the well-characterized, selective Janus Kinase (JAK) inhibitor, Tofacitinib, to provide a representative in-depth technical overview as requested.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways for a wide range of cytokines, interferons, and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and cancers.[3]
JAK inhibitors, also known as jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune system by inhibiting the activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and TYK2.[2][4] Tofacitinib is a first-in-class oral JAK inhibitor that has been approved for the treatment of several inflammatory conditions.[3][5] It primarily targets JAK1 and JAK3, thereby interfering with the signaling of cytokines that are critical in the inflammatory cascade.[3][4]
This technical guide provides a comprehensive overview of Tofacitinib, focusing on its selectivity profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Tofacitinib: Selectivity and Potency
Tofacitinib exhibits a distinct selectivity profile across the JAK family, with greater potency for JAK1 and JAK3 over JAK2 and TYK2. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 1: Biochemical IC50 Values of Tofacitinib for JAK Isoforms
The characterization of JAK inhibitors like Tofacitinib involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
Principle:
The assay quantifies the phosphorylation of a peptide substrate by a recombinant JAK enzyme in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or AlphaScreen.
General Protocol:
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; assay buffer; Tofacitinib (or other test compound) at various concentrations.
Procedure:
a. In a microplate, combine the JAK enzyme, peptide substrate, and varying concentrations of Tofacitinib in the assay buffer.
b. Initiate the kinase reaction by adding a defined concentration of ATP (often at the Km value for each enzyme).[8]
c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
d. Stop the reaction by adding a solution containing EDTA.
e. Add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate if the peptide is biotinylated).
f. Incubate for a further period to allow for signal development.
g. Read the plate on a suitable plate reader to measure the signal (e.g., time-resolved fluorescence).
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant assessment of inhibitor activity.[9]
Principle:
Whole blood or PBMCs are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (pSTAT). The level of pSTAT is quantified by flow cytometry.
General Protocol:
Reagents: Freshly collected whole blood (e.g., in EDTA-containing tubes); Tofacitinib at various concentrations; cytokines (e.g., IL-6, IFN-α, IL-4, GM-CSF); red blood cell lysis buffer; fixation buffer (e.g., paraformaldehyde); permeabilization buffer (e.g., methanol-based); fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and a specific phospho-STAT protein (e.g., anti-pSTAT1, anti-pSTAT5, anti-pSTAT6).[9]
Procedure:
a. Pre-incubate aliquots of whole blood with varying concentrations of Tofacitinib for a defined period (e.g., 1 hour at 37°C).[9]
b. Stimulate the blood with a specific cytokine for a short period (e.g., 15-30 minutes at 37°C).
c. Lyse the red blood cells.
d. Fix and permeabilize the remaining white blood cells.
e. Stain the cells with the antibody cocktail (cell surface markers and anti-pSTAT).
f. Acquire the data on a flow cytometer.
Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T-cells, monocytes). The mean fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition of the pSTAT signal against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.
The Canonical JAK-STAT Signaling Pathway
The JAK-STAT pathway is a direct and rapid signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][10]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Mechanism of Action of Tofacitinib:
Tofacitinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JAK enzymes.[6] By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of JAKs. This blockade of ATP binding inhibits the autophosphorylation and activation of JAKs, which in turn prevents the phosphorylation of the cytokine receptors and the subsequent recruitment and phosphorylation of STAT proteins.[1] As a result, the dimerization and nuclear translocation of STATs are blocked, leading to the downregulation of the expression of inflammatory genes.
Experimental Workflow for Assessing Tofacitinib's Cellular Activity
The following diagram illustrates a typical workflow for evaluating the cellular effects of Tofacitinib.
Caption: A generalized workflow for determining the cellular IC50 of Tofacitinib.
Conclusion
Tofacitinib is a selective JAK inhibitor that has demonstrated clinical efficacy in the treatment of various inflammatory and autoimmune diseases. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, has been extensively characterized through a variety of biochemical and cellular assays. The data presented in this guide highlight its preferential inhibition of JAK1 and JAK3, providing a molecular basis for its therapeutic effects. The detailed experimental protocols described herein are fundamental for the discovery and development of novel and more selective JAK inhibitors.
A Technical Guide to the Biological Activity and Targets of Selective JAK Inhibitors
Disclaimer: Publicly available information on a compound specifically named "Jak-IN-5" is limited. It is referenced as Jak-IN-5 hydrochloride , a Janus Kinase (JAK) inhibitor described in patent US20170121327A1, specific...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available information on a compound specifically named "Jak-IN-5" is limited. It is referenced as Jak-IN-5 hydrochloride , a Janus Kinase (JAK) inhibitor described in patent US20170121327A1, specifically as compound example 283.[1][2] Due to the scarcity of detailed public data for this specific compound, this guide will focus on the biological activity and targets of Tyk2-IN-5 , a potent and highly selective Tyrosine Kinase 2 (TYK2) inhibitor with comprehensive published data.[1] This allows for a more in-depth technical overview as requested. Information available for Jak-IN-5 hydrochloride will also be included.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT signaling pathway is a fundamental cascade essential for transmitting signals from a multitude of cytokines, interferons, and growth factors from the cell membrane to the nucleus.[3][4] This pathway is a cornerstone of cellular communication, governing critical processes such as cell proliferation, differentiation, survival, and immune system regulation.[3][5]
The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] The JAK family in humans comprises four members: JAK1, JAK2, JAK3, and TYK2.[6] Activated JAKs phosphorylate tyrosine residues on the receptor, which then serve as docking sites for STAT proteins. These STAT proteins are subsequently phosphorylated by JAKs, causing them to dimerize and translocate into the nucleus, where they function as transcription factors to regulate the expression of target genes. Given its central role in immunity and inflammation, the JAK-STAT pathway is a key therapeutic target for a range of autoimmune and inflammatory diseases.[6]
Profile of Selective JAK Inhibitors
Jak-IN-5 Hydrochloride
Jak-IN-5 hydrochloride is identified as a JAK inhibitor from patent US20170121327A1.[1] While specific inhibitory concentrations (IC50) against individual JAK isoforms are not publicly detailed, in vivo studies have provided some insight into its biological activity. In a mouse model of IL-13-induced pSTAT6, oral administration of Jak-IN-5 hydrochloride (0.5 mg/mL) resulted in a 60% inhibition of STAT6 phosphorylation in lung tissue.[1] Additionally, in a mouse model of Alternaria alternata-induced eosinophilic lung inflammation, it demonstrated an 88% inhibition of bronchoalveolar lavage fluid (BALF) eosinophils.[1]
Tyk2-IN-5: A Highly Selective Allosteric Inhibitor
Tyk2-IN-5 is a potent, selective, and orally active inhibitor of TYK2.[1] A distinguishing feature of Tyk2-IN-5 is its mechanism of action; it binds to the pseudokinase (JH2) domain of TYK2, acting as an allosteric inhibitor.[1] This contrasts with many other JAK inhibitors that compete with ATP in the kinase (JH1) domain.[6] This allosteric targeting of the less-conserved JH2 domain is the basis for its remarkable selectivity.
Tyk2-IN-5 demonstrates potent and selective inhibition of TYK2-mediated signaling pathways. It has been shown to be highly efficacious in a rat model of adjuvant arthritis and effectively inhibits the production of IFNγ in a rat pharmacodynamic model.[1]
The landscape of JAK inhibitors includes compounds with varying degrees of selectivity for the different JAK family members. This selectivity profile influences their therapeutic applications and potential side effects.
Table 2: Inhibitory Profile of Various JAK Inhibitors (IC₅₀ in nM)
Inhibitor
JAK1
JAK2
JAK3
TYK2
Reference
Ruxolitinib
3.3
2.8
428
19
Tofacitinib
112
20
1
N/A
Baricitinib
5.9
5.7
~400
~57
Filgotinib
10
28
810
116
Delgocitinib
2.8
2.6
13
58
Abrocitinib
29
803
>10,000
1,250
Note: IC₅₀ values can differ based on assay conditions and are presented here for comparative purposes.
Signaling Pathways and Mechanism of Action
JAK inhibitors exert their effect by interrupting the JAK-STAT signaling cascade. By blocking the kinase activity of JAKs, these small molecules prevent the phosphorylation and subsequent activation of STAT proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus and prevents the transcription of pro-inflammatory genes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific kinase.
Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of a JAK kinase.
Materials:
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
Test compound (e.g., Jak-IN-5) solubilized in DMSO
ATP and appropriate peptide substrate
Assay buffer
Microtiter plates
Caliper EZ Reader or similar microfluidic capillary electrophoresis system
Methodology:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, half-log dilution series is created.
Assay Plate Setup: Add the diluted compound, positive control (known inhibitor), and negative control (DMSO) to the wells of a microtiter plate.
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the specific JAK enzyme, and the peptide substrate.
Initiation of Reaction: Add ATP to the wells to start the kinase reaction.
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 60-120 minutes).
Termination: Stop the reaction by adding a termination buffer.
Analysis: Analyze the plate on a Caliper EZ Reader. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide by detecting differences in their electrophoretic mobility.
Data Calculation: The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for a typical in vitro JAK kinase inhibition assay.
Jak-IN-5: A Technical Guide for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of Jak-IN-5, a potent, irreversible pan-Janus kinase (JAK) inhibitor utilized in immunology and inflammat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Jak-IN-5, a potent, irreversible pan-Janus kinase (JAK) inhibitor utilized in immunology and inflammation research. It covers the compound's mechanism of action, biochemical activity, and detailed protocols for its application in relevant in vitro and in vivo experimental models.
Introduction to Jak-IN-5
Jak-IN-5 is a small molecule inhibitor that targets the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical mediators of cytokine signaling, which drives a vast array of processes in the immune system. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route through which cytokines, interferons, and growth factors transmit signals from the cell membrane to the nucleus to modulate gene expression. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and inflammatory conditions, making JAK inhibitors like Jak-IN-5 valuable tools for both basic research and therapeutic development.
Jak-IN-5 functions as an irreversible, covalent inhibitor. It contains an electrophilic acrylamide "warhead" that forms a covalent bond with a specific non-catalytic cysteine residue located in the ATP-binding site of the JAK enzymes. This mode of action leads to sustained and potent inhibition of kinase activity.
Biochemical Activity and Selectivity
The inhibitory potency of Jak-IN-5 is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. As a pan-JAK inhibitor, Jak-IN-5 demonstrates activity across multiple JAK family members.
Kinase Target
IC50 (nM)
JAK1
3.2
JAK2
15.1
JAK3
1.3
TYK2
13.8
Note: Data is compiled from various vendor datasheets. Potency can vary slightly depending on the specific assay conditions.
Signaling Pathways and Mechanism of Action
The Canonical JAK-STAT Signaling Pathway
The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of a cytokine to its corresponding receptor on the cell surface. This binding event dimerizes the receptor chains, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.
Foundational
In-depth Technical Guide to a Janus Kinase (JAK) Inhibitor: Tofacitinib
Disclaimer: Information regarding the specific molecule "Jak-IN-5" is not publicly available at this time. Therefore, this guide provides a comprehensive overview of a well-characterized and clinically approved Janus Kin...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information regarding the specific molecule "Jak-IN-5" is not publicly available at this time. Therefore, this guide provides a comprehensive overview of a well-characterized and clinically approved Janus Kinase (JAK) inhibitor, Tofacitinib , as a representative example to fulfill the user's request for a detailed technical guide on a JAK inhibitor.
Introduction
Tofacitinib (formerly known as CP-690,550) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It is a targeted immunomodulator that interferes with the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that plays a central role in immune responses and inflammation. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tofacitinib is approved for the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Chemical Structure and Properties
Tofacitinib has a pyrrolo[2,3-d]pyrimidine core structure.
Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are crucial for the signal transduction of numerous cytokines and growth factors. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Tofacitinib, by blocking JAK activity, effectively interrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Quantitative Data
The inhibitory activity of Tofacitinib against different JAK isoforms and its cellular potency are summarized below.
Target
IC₅₀ (nM)
Assay Type
Reference
JAK1
1
Enzymatic Assay
Flanagan et al., J Med Chem, 2010
JAK2
20
Enzymatic Assay
Flanagan et al., J Med Chem, 2010
JAK3
112
Enzymatic Assay
Flanagan et al., J Med Chem, 2010
TYK2
>1000
Enzymatic Assay
Flanagan et al., J Med Chem, 2010
IL-2 induced STAT5 phosphorylation
10
Human T-cell Assay
Meyer et al., J Inflamm (Lond), 2010
IL-6 induced STAT3 phosphorylation
137
Human T-cell Assay
Meyer et al., J Inflamm (Lond), 2010
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tofacitinib against JAK family kinases.
Methodology:
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Tofacitinib is serially diluted in DMSO to create a range of concentrations.
Kinase Reaction: The kinase reaction is initiated by adding ATP (at a concentration close to its Km for each enzyme) to a mixture of the enzyme, substrate, and Tofacitinib (or DMSO as a vehicle control).
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
Luminescence-based assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction.
Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
Data Analysis: The percentage of kinase inhibition for each Tofacitinib concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Phospho-STAT Assay
Objective: To measure the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., UT-7/EPO) are cultured under standard conditions.
Compound Treatment: Cells are pre-incubated with various concentrations of Tofacitinib or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to induce JAK-STAT signaling (e.g., IL-2 to activate JAK1/3 and phosphorylate STAT5, or IL-6 to activate JAK1/2 and phosphorylate STAT3).
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), the cells are lysed to release intracellular proteins.
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using a sensitive immunoassay, such as:
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein of interest.
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the pSTAT. The fluorescence intensity is then measured by flow cytometry.
ELISA: A sandwich ELISA format can be used where a capture antibody binds to the total STAT protein, and a detection antibody specific for the phosphorylated form is used for quantification.
Data Analysis: The level of pSTAT in Tofacitinib-treated cells is compared to the cytokine-stimulated vehicle control to determine the percentage of inhibition. The IC₅₀ value is calculated using a dose-response curve.
Synthesis
The synthesis of Tofacitinib is a multi-step process. A generalized synthetic scheme is outlined below, based on published methods.
Synthetic Scheme Overview
Caption: A high-level overview of a potential synthetic route to Tofacitinib.
Conclusion
Tofacitinib is a potent inhibitor of the JAK family of kinases, with a mechanism of action that involves the disruption of the JAK-STAT signaling pathway. Its efficacy in treating various inflammatory and autoimmune diseases underscores the therapeutic potential of targeting this pathway. The in vitro and cellular assays described provide a framework for evaluating the activity of Tofacitinib and other potential JAK inhibitors. The chemical synthesis of Tofacitinib has been optimized to allow for its production as a pharmaceutical agent. This guide provides a technical overview for researchers and drug development professionals interested in the chemical and biological properties of this important class of therapeutic agents.
Protocols & Analytical Methods
Method
Application Note: In Vitro Kinase Assay Protocol for Jak-IN-5
For Researchers, Scientists, and Drug Development Professionals Introduction The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is essential for a multitude of cellular processes, including immunity, cell growth, differentiation, and apoptosis. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies, making JAKs attractive therapeutic targets.
Jak-IN-5 is a potent inhibitor of the JAK family of kinases. Understanding its inhibitory profile and potency against each JAK isoform is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Jak-IN-5 against the four JAK family members.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Caption: The JAK-STAT Signaling Pathway.
Data Presentation
The inhibitory activity of Jak-IN-5 against the four JAK kinase isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Kinase
Jak-IN-5 IC50 (nM)
JAK1
3.6
JAK2
3.3
JAK3
11
TYK2
2.2
Note: The IC50 values presented here are example data and may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro kinase assay to determine the IC50 value of Jak-IN-5 for each of the JAK family kinases.
Materials and Reagents
Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domain).
Substrate: A suitable peptide substrate for JAK kinases (e.g., a poly-Glu-Tyr peptide, or a specific substrate peptide with a fluorescent label).
Inhibitor: Jak-IN-5, dissolved in 100% DMSO to create a stock solution.
ATP: Adenosine 5'-triphosphate.
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
Detection Reagent: A reagent to detect kinase activity, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence polarization-based method.
Assay Plates: 96-well or 384-well white, low-volume assay plates.
Plate Reader: A luminometer or fluorescence plate reader compatible with the chosen detection reagent.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro kinase assay.
Caption: In Vitro Kinase Assay Experimental Workflow.
Assay Procedure
Prepare Jak-IN-5 Dilutions:
Create a serial dilution of the Jak-IN-5 stock solution in 100% DMSO.
Further dilute these solutions in the Kinase Assay Buffer to the desired final concentrations. It is recommended to perform an 11-point, 3-fold serial dilution.
Assay Plate Setup:
Add 2.5 µL of the diluted Jak-IN-5 or DMSO (for the no-inhibitor control) to the wells of the assay plate.
Add 2.5 µL of the appropriate JAK kinase to each well.
Include a "no enzyme" control by adding 2.5 µL of Kinase Assay Buffer instead of the enzyme solution.
Initiate the Kinase Reaction:
Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for each specific JAK kinase.
Add 5 µL of the 2X ATP/Substrate mixture to each well to start the reaction. The final reaction volume will be 10 µL.
Incubation:
Incubate the assay plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.
Detection:
Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's protocol. For example, if using the ADP-Glo™ Kinase Assay:
Add 10 µL of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30 minutes.
Data Acquisition:
Measure the luminescence or fluorescence signal using a plate reader.
Data Analysis
Calculate Percent Inhibition:
The percent inhibition for each concentration of Jak-IN-5 is calculated using the following formula:
Determine IC50 Value:
Plot the percent inhibition against the logarithm of the Jak-IN-5 concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the inhibitory activity of Jak-IN-5 against the four members of the JAK kinase family. The provided methodologies and data presentation format are intended to assist researchers in the accurate and efficient characterization of this and other JAK inhibitors. Adherence to this protocol will enable the generation of robust and reproducible data critical for the advancement of drug discovery and development programs targeting the JAK-STAT signaling pathway.
Application
Application Notes and Protocols for Cellular Assays Using a Novel JAK Inhibitor
Disclaimer: Extensive searches for "Jak-IN-5" did not yield any specific information on a compound with this name in publicly available scientific literature. Therefore, the following application notes and protocols are...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Extensive searches for "Jak-IN-5" did not yield any specific information on a compound with this name in publicly available scientific literature. Therefore, the following application notes and protocols are provided as a comprehensive guide for the cellular characterization of a novel Janus Kinase (JAK) inhibitor, which can be adapted for a compound such as "Jak-IN-5".
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating key cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[2][3] Novel small molecule inhibitors targeting the JAK-STAT pathway are continuously being developed and require thorough cellular characterization to determine their potency, selectivity, and mechanism of action.
These application notes provide detailed protocols for a panel of cellular assays to characterize a novel JAK inhibitor. The described assays will enable researchers to assess the inhibitor's effect on target engagement (STAT phosphorylation), cellular proliferation, and downstream cytokine production.
Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][5][6]
Figure 1: JAK-STAT Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
STAT Phosphorylation Assay
This assay directly measures the ability of the novel JAK inhibitor to block the phosphorylation of STAT proteins downstream of cytokine stimulation.
a. Materials:
Cells (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or HEL92.7)
Fluorochrome-conjugated antibodies against a specific phosphorylated STAT (pSTAT), for example, anti-pSTAT3 (pY705) and a lineage marker (e.g., CD4 for T-cells).
Flow cytometer
b. Protocol:
Cell Preparation: Culture and harvest cells. Ensure high viability (>95%). Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
Inhibitor Treatment: Pre-incubate cells with various concentrations of the novel JAK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[8]
Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C. An unstimulated control should be included.
Fixation: Immediately stop the stimulation by adding a fixation buffer and incubate as recommended by the manufacturer.
Permeabilization: Wash the cells with PBS and then add a permeabilization buffer.
Staining: Add the fluorochrome-conjugated anti-pSTAT and cell surface marker antibodies and incubate in the dark.
Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.
Data Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 value using non-linear regression analysis.
Cell Proliferation/Viability Assay
This assay assesses the effect of the novel JAK inhibitor on the proliferation and viability of cytokine-dependent or cancer cell lines with constitutively active JAK-STAT signaling.
a. Materials:
Cells (e.g., a cytokine-dependent cell line like Ba/F3, or a cancer cell line with a JAK mutation like HEL cells)
Novel JAK Inhibitor (e.g., Jak-IN-5)
Cell culture medium with and without the required cytokine
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
96-well clear or opaque-walled plates
Plate reader
b. Protocol:
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach or stabilize overnight.
Inhibitor Treatment: Add serial dilutions of the novel JAK inhibitor or vehicle control to the wells.
Incubation: Incubate the plate for 48-72 hours at 37°C.
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
Data Analysis: Normalize the data to the vehicle-treated control. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cytokine Release Assay
This assay measures the effect of the novel JAK inhibitor on the production and secretion of inflammatory cytokines from immune cells.
a. Materials:
Cells (e.g., human PBMCs)
Novel JAK Inhibitor (e.g., Jak-IN-5)
Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))
Cell culture medium
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-6)
96-well plates
b. Protocol:
Cell Seeding: Plate the cells in a 96-well plate.
Inhibitor Treatment: Pre-treat the cells with different concentrations of the novel JAK inhibitor or vehicle control for 1-2 hours.
Stimulation: Add the stimulant to the wells to induce cytokine production. An unstimulated control should be included.
Incubation: Incubate the plate for 24-48 hours at 37°C.
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
Cytokine Measurement: Measure the concentration of the secreted cytokine in the supernatant using an ELISA or multiplex immunoassay kit following the manufacturer's protocol.[9][10]
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Inhibitory Activity of a Novel JAK Inhibitor on STAT Phosphorylation
Cytokine Stimulus
Cell Line
Phosphorylated STAT
IC50 (nM)
IL-6
TF-1
pSTAT3 (Y705)
Value
IFN-α
PBMCs
pSTAT1 (Y701)
Value
GM-CSF
Monocytes
pSTAT5 (Y694)
Value
Table 2: Anti-proliferative Activity of a Novel JAK Inhibitor
Cell Line
Genetic Background
IC50 (nM)
Ba/F3-JAK1
IL-3 dependent
Value
HEL
JAK2 V617F
Value
K562
JAK2 WT
Value
Table 3: Inhibition of Cytokine Release by a Novel JAK Inhibitor
Stimulant
Cytokine Measured
IC50 (nM)
LPS
TNF-α
Value
PHA
IL-6
Value
Experimental Workflow Visualization
A generalized workflow for the cellular assays is depicted below.
Figure 2: General Experimental Workflow for Cellular Assays.
Application Notes and Protocols for Jak-IN-5 in Mouse Models of Inflammation
Disclaimer: The specific compound "Jak-IN-5" is not extensively documented in the public scientific literature. Therefore, these application notes and protocols are based on the established use of well-characterized, pot...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The specific compound "Jak-IN-5" is not extensively documented in the public scientific literature. Therefore, these application notes and protocols are based on the established use of well-characterized, potent, and selective Janus kinase (JAK) inhibitors, such as tofacitinib, in preclinical mouse models of inflammation. The provided data and methodologies should be considered as a representative guide for a pan-JAK inhibitor. Researchers should validate these protocols for their specific molecule of interest.
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[4][5][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] JAK inhibitors are small molecules that block the activity of one or more JAK enzymes, thereby interfering with the downstream signaling cascade and mitigating the inflammatory response.[6][8] This document provides a detailed overview of the application of a representative pan-JAK inhibitor, referred to here as Jak-IN-5, in various mouse models of inflammation.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine binding to its receptor on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[3][5] Jak-IN-5, as a competitive inhibitor, binds to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thus blocking the downstream signaling cascade.[3][4]
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Quantitative Data from Preclinical Mouse Models
The efficacy of JAK inhibitors has been demonstrated in a variety of mouse models of inflammation. The following tables summarize representative quantitative data for tofacitinib, a well-studied pan-JAK inhibitor, which can serve as a benchmark for evaluating Jak-IN-5.
Table 1: Efficacy of Tofacitinib in a Mouse Collagen-Induced Arthritis (CIA) Model
Below are detailed protocols for inducing inflammation and administering Jak-IN-5 in a mouse model of rheumatoid arthritis. These can be adapted for other inflammatory models.
Experimental Workflow
Figure 2: General experimental workflow for evaluating Jak-IN-5 in a Collagen-Induced Arthritis (CIA) mouse model.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used model for rheumatoid arthritis that involves an autoimmune response to type II collagen.[1][9]
Materials:
Male DBA/1 mice (8-10 weeks old)
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
Prepare an emulsion by mixing equal volumes of CII solution and CFA. Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed.
Anesthetize the mice.
Inject 100 µL of the emulsion intradermally at the base of the tail. The total dose per mouse is 100 µg of CII.
Booster Immunization (Day 21):
Prepare an emulsion by mixing equal volumes of CII solution and IFA.
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
Monitoring:
Begin monitoring for signs of arthritis around day 24.
Score the severity of arthritis daily or every other day based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
Protocol 2: Preparation and Administration of Jak-IN-5
Materials:
Jak-IN-5 compound
Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water)
Oral gavage needles
Procedure:
Preparation of Dosing Solution:
Calculate the required amount of Jak-IN-5 based on the desired dose (e.g., 15 mg/kg) and the average weight of the mice.
Prepare a homogenous suspension of Jak-IN-5 in the vehicle. Sonication may be required to ensure uniform suspension.
Administration:
Administer the prepared solution or vehicle control to the mice via oral gavage. The volume is typically 5-10 mL/kg.
Dosing can be performed once or twice daily, depending on the pharmacokinetic properties of the compound.[11][12]
Protocol 3: Assessment of Inflammatory Parameters
1. Clinical Assessment:
Record the arthritis score and paw thickness (using a digital caliper) for each mouse throughout the study.
2. Serum Cytokine Analysis:
At the end of the study, collect blood via cardiac puncture and prepare serum.
Measure the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using commercially available ELISA kits.
3. Histopathological Analysis:
Harvest the hind paws and fix them in 10% neutral buffered formalin.
Decalcify the paws, process, and embed in paraffin.
Section the joints and stain with Hematoxylin and Eosin (H&E).
Score the sections for inflammation, pannus formation, and bone/cartilage erosion.
Conclusion
Jak-IN-5, as a representative JAK inhibitor, holds significant therapeutic potential for treating inflammatory diseases. The protocols and data presented here provide a robust framework for its preclinical evaluation in mouse models of inflammation. Successful translation of these findings will depend on careful experimental design, appropriate model selection, and comprehensive endpoint analysis. Researchers are encouraged to adapt these guidelines to the specific characteristics of their JAK inhibitor and the inflammatory condition under investigation.
Application Notes and Protocols for In Vivo Administration of Jak-IN-5
Disclaimer: The following document provides a generalized protocol for the in vivo administration of a novel Janus Kinase (JAK) inhibitor, referred to herein as "Jak-IN-5". As Jak-IN-5 is a placeholder name for a novel c...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following document provides a generalized protocol for the in vivo administration of a novel Janus Kinase (JAK) inhibitor, referred to herein as "Jak-IN-5". As Jak-IN-5 is a placeholder name for a novel compound, the specific details of its formulation, dosage, and administration should be optimized based on its unique physicochemical and pharmacological properties. The information provided is synthesized from established protocols for other JAK inhibitors and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial intracellular mediators for a multitude of cytokine and growth factor signals.[1] These signals are transduced via the JAK-STAT pathway, which plays a pivotal role in regulating immune responses, inflammation, and hematopoiesis.[2][3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[5][6][7]
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor.[8] This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9][10] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][8] STAT proteins are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs.[11] This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2][9][12]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Quantitative Data for In Vivo Studies
The appropriate dosage of a novel JAK inhibitor must be determined through dose-range-finding studies. The following tables provide reference data from published in vivo studies on various JAK inhibitors.
Table 1: Reported In Vivo Dosages of Various JAK Inhibitors
JAK Inhibitor
Animal Model
Disease Context
Dosage
Administration Route
Fedratinib
Mouse
Myeloproliferative Neoplasms
60-240 mg/kg, once daily
Oral gavage
Tofacitinib
Mouse
Rheumatoid Arthritis
15-30 mg/kg, twice daily
Oral
Tofacitinib
Rhesus Macaque
SIV Infection
20 mg/kg, once daily
Oral
Ruxolitinib
Mouse
Influenza Virus Infection
7.5-15 mg/kg, twice daily
Oral
Oclacitinib
Mouse
Influenza Virus Infection
10-20 mg/kg, twice daily
Oral
Baricitinib
Mouse
Influenza Virus Infection
7.5-15 mg/kg, twice daily
Oral
Table 2: Pharmacokinetic Parameters of Tofacitinib in Humans (for reference)
Protocol 1: Preparation and Administration of Jak-IN-5 for In Vivo Studies
This protocol describes the preparation and oral administration of Jak-IN-5 to mice.
Materials:
Jak-IN-5 compound
Dimethyl sulfoxide (DMSO)
Methanol
0.5% (w/v) Methylcellulose in sterile water
Sterile water for injection
Microcentrifuge tubes
Vortex mixer
Sonicator
Animal feeding needles (gavage needles)
Syringes (1 mL)
Procedure:
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. A common vehicle for JAK inhibitors is 0.5% methylcellulose. For compounds with low aqueous solubility, an initial stock solution in an organic solvent may be necessary. For example, Tofacitinib has been prepared by first dissolving it in DMSO and then in methanol to obtain a solution in 0.5% methylcellulose.[6]
Jak-IN-5 Formulation:
a. Weigh the required amount of Jak-IN-5 based on the desired dose and the number of animals to be treated.
b. If necessary, dissolve Jak-IN-5 in a minimal amount of a suitable solvent like DMSO.
c. Add the prepared vehicle (e.g., 0.5% methylcellulose) to the dissolved compound to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
d. Vortex and sonicate the suspension to ensure it is homogeneous before administration.
Animal Dosing:
a. Gently restrain the mouse.
b. Measure the body weight of each animal to calculate the exact volume of the drug suspension to be administered.
c. Draw the calculated volume of the Jak-IN-5 suspension into a 1 mL syringe fitted with an appropriately sized oral gavage needle.
d. Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
e. Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.
Dosing Schedule: The dosing frequency will depend on the pharmacokinetic properties of Jak-IN-5. Many JAK inhibitors are administered once or twice daily.[11]
Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Jak-IN-5 in a subcutaneous xenograft model.
Materials:
Cancer cell line of interest
Female immunodeficient mice (e.g., NOD/SCID or nu/nu)
Matrigel (optional)
Calipers
Animal balance
Procedure:
Cell Implantation:
a. Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel to enhance tumor take rate.
b. Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
Tumor Growth Monitoring:
a. Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
b. Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
Treatment:
a. Once tumors reach the desired size, randomize the mice into treatment and control groups.
b. Administer Jak-IN-5 or vehicle control according to the schedule determined in Protocol 1.
c. Monitor the body weight of the animals regularly as an indicator of general health and drug toxicity.
Endpoint:
a. Continue treatment and monitoring for a predefined period or until tumors in the control group reach a predetermined maximum size.
b. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
Protocol 3: Pharmacodynamic Analysis of Jak-IN-5 Activity
This protocol describes how to assess the in vivo target engagement of Jak-IN-5 by measuring the phosphorylation of STAT proteins.
Materials:
Tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control animals
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Sample Collection: Collect tumor tissue or blood at specified time points after the final dose of Jak-IN-5.
Protein Extraction:
a. Homogenize tumor tissue or lyse PBMCs in lysis buffer on ice.
b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
Western Blotting:
a. Quantify the protein concentration of each lysate.
b. Separate equal amounts of protein from each sample by SDS-PAGE.
c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Block the membrane to prevent non-specific antibody binding.
e. Incubate the membrane with primary antibodies against the phosphorylated form of a relevant STAT protein (e.g., p-STAT3 or p-STAT5) and a loading control (e.g., GAPDH).
f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT. A reduction in this ratio in the Jak-IN-5 treated group compared to the vehicle control indicates target engagement and inhibition of the JAK-STAT pathway.
General In Vivo Experimental Workflow
The successful in vivo evaluation of a novel compound like Jak-IN-5 follows a structured workflow. This process ensures that the compound is advanced based on robust data, from initial characterization to preclinical efficacy and safety assessment.
Caption: A generalized workflow for the in vivo testing of a novel drug candidate.
Safety and Toxicity
JAK inhibitors as a class are associated with certain safety concerns due to their immunomodulatory effects.[15] These can include an increased risk of serious infections, herpes zoster reactivation, cardiovascular events, and malignancies.[9][12][16] Therefore, in vivo preclinical studies with Jak-IN-5 should include comprehensive safety and toxicity assessments. Key monitoring parameters should include:
Regular monitoring of clinical signs (e.g., changes in activity, posture, grooming).
Body weight measurements.
Complete blood counts (CBC) to assess for hematological abnormalities.[12]
Serum chemistry panels to evaluate organ function.
Histopathological analysis of major organs at the end of the study.
Application Notes and Protocols for Eosinophil Reduction Studies with Jak-IN-5
For Researchers, Scientists, and Drug Development Professionals Introduction Eosinophils are granulocytic leukocytes that play a central role in type 2 inflammatory responses, particularly in allergic diseases such as as...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are granulocytic leukocytes that play a central role in type 2 inflammatory responses, particularly in allergic diseases such as asthma and in certain hypereosinophilic syndromes.[1][2] The proliferation, differentiation, and activation of eosinophils are heavily dependent on cytokines that signal through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[1][3] Key cytokines involved in eosinophil biology, such as Interleukin-5 (IL-5), signal through this pathway, making JAKs attractive therapeutic targets for eosinophil-mediated diseases.[4][5]
Jak-IN-5 is a novel, potent, and selective small molecule inhibitor of the JAK pathway. These application notes provide an overview of the proposed mechanism of action of Jak-IN-5 in reducing eosinophil counts and function, along with detailed protocols for in vitro assays to evaluate its efficacy.
Proposed Mechanism of Action
Jak-IN-5 is hypothesized to exert its effects on eosinophils by inhibiting the JAK-STAT signaling cascade initiated by key cytokines, most notably IL-5. The binding of IL-5 to its receptor on eosinophils leads to the activation of JAK2, which in turn phosphorylates and activates STAT1 and STAT5.[4][5][6] Activated STAT proteins then translocate to the nucleus and induce the transcription of genes responsible for eosinophil proliferation, survival, and activation.[7] By inhibiting JAKs, Jak-IN-5 is expected to block these downstream events, leading to a reduction in eosinophil numbers and their inflammatory functions.
Signaling Pathway Diagram
Caption: Proposed mechanism of Jak-IN-5 in blocking the IL-5-mediated JAK-STAT signaling pathway in eosinophils.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of Jak-IN-5 on eosinophils in vitro. This data is for illustrative purposes and serves as an example of expected outcomes from the described experimental protocols.
Table 1: Effect of Jak-IN-5 on Eosinophil Viability
Jak-IN-5 Concentration (nM)
Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)
100 ± 5.2
1
98.1 ± 4.8
10
95.3 ± 5.5
100
75.2 ± 6.1
1000
45.8 ± 7.3
10000
15.6 ± 3.9
Table 2: Induction of Apoptosis in Eosinophils by Jak-IN-5
Jak-IN-5 Concentration (nM)
Apoptotic Cells (%) (Mean ± SD)
0 (Vehicle Control)
5.2 ± 1.1
1
6.8 ± 1.5
10
15.4 ± 2.3
100
35.9 ± 3.8
1000
68.7 ± 5.2
10000
92.1 ± 4.6
Table 3: Inhibition of IL-5-induced STAT3 Phosphorylation by Jak-IN-5
Jak-IN-5 Concentration (nM)
pSTAT3 / Total STAT3 Ratio (Normalized to IL-5 control) (Mean ± SD)
0 (No IL-5)
0.05 ± 0.02
0 (IL-5 Control)
1.00 ± 0.12
1
0.85 ± 0.10
10
0.52 ± 0.08
100
0.21 ± 0.05
1000
0.08 ± 0.03
10000
0.04 ± 0.01
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of Jak-IN-5 on eosinophils.
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a method for isolating human eosinophils from whole blood using negative selection.[8]
Materials:
Whole blood collected in sodium citrate or EDTA
Phosphate-buffered saline (PBS)
Red blood cell lysis buffer
Eosinophil isolation kit (negative selection, e.g., from StemCell Technologies or Miltenyi Biotec)
Separation medium (e.g., HBSS without Ca2+/Mg2+ with 0.5% BSA)
Centrifuge
Magnetic separator
Procedure:
Dilute whole blood 1:1 with PBS.
Carefully layer the diluted blood over a density gradient medium (e.g., Percoll® or Ficoll-Paque™).
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.
Collect the granulocyte/erythrocyte pellet at the bottom.
Resuspend the pellet in PBS and perform red blood cell lysis according to the manufacturer's protocol.
Wash the granulocytes with PBS and centrifuge at 300 x g for 10 minutes.
Resuspend the granulocyte pellet in the separation medium provided with the eosinophil isolation kit.
Add the negative selection antibody cocktail to the cell suspension and incubate as per the manufacturer's instructions.
Add magnetic particles and incubate.
Place the tube in the magnetic separator and allow the non-eosinophils to adhere to the side of the tube.
Carefully collect the supernatant containing the purified eosinophils.
Wash the purified eosinophils with separation medium.
Determine cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry. Purity should be >95%.
This protocol is for assessing the effect of Jak-IN-5 on the metabolic activity of eosinophils, which is an indicator of cell viability.
Materials:
Purified eosinophils
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-5 (10 ng/mL)
Jak-IN-5 (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
96-well flat-bottom plates
Microplate reader
Procedure:
Seed purified eosinophils at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium containing IL-5.
Prepare serial dilutions of Jak-IN-5 in culture medium. The final DMSO concentration should be less than 0.1%.
Add 100 µL of the Jak-IN-5 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Centrifuge the plate at 300 x g for 10 minutes and carefully remove the supernatant.
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Eosinophil Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify apoptosis and necrosis in eosinophils treated with Jak-IN-5.[9][10]
Materials:
Purified eosinophils
RPMI-1640 medium with 10% FBS and IL-5 (10 ng/mL)
Jak-IN-5
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
1X Binding Buffer
Propidium Iodide (PI) or 7-AAD solution
Flow cytometer
Procedure:
Seed purified eosinophils at 1 x 10^6 cells/mL in culture tubes or a 24-well plate in culture medium with IL-5.
Treat the cells with varying concentrations of Jak-IN-5 or vehicle control and incubate for the desired time (e.g., 24 hours).
Harvest the cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC to the cell suspension.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Add 5 µL of PI or 7-AAD solution immediately before analysis.
Analyze the samples by flow cytometry within one hour.
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Signal Transduction Analysis (Western Blot for Phosphorylated STAT)
This protocol is to determine the effect of Jak-IN-5 on the phosphorylation of STAT proteins (e.g., STAT3 or STAT5) in response to IL-5 stimulation.[11][12][13]
Materials:
Purified eosinophils
RPMI-1640 medium
Jak-IN-5
Recombinant human IL-5
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Application Notes and Protocols for the Evaluation of JAK Inhibitors in Experimental Models of Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals Introduction The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of the inflammatory...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of the inflammatory response in the lungs.[1][2][3][4][5] A multitude of pro-inflammatory cytokines and growth factors implicated in the pathophysiology of lung diseases such as asthma and acute lung injury (ALI) rely on JAK-mediated signaling.[1][6] Consequently, the inhibition of JAKs presents a promising therapeutic strategy for mitigating lung inflammation.[2][7]
This document provides detailed application notes and standardized protocols for the preclinical evaluation of novel JAK inhibitors, using the well-characterized pan-JAK inhibitor Tofacitinib as a representative example, in experimental models of lung inflammation. These guidelines are intended to assist researchers in designing and executing robust studies to assess the efficacy and mechanism of action of new chemical entities targeting the JAK-STAT pathway. While the specific compound "Jak-IN-5" is not extensively documented in publicly available literature, the principles and methods outlined herein are broadly applicable and can be adapted for its investigation.
Mechanism of Action: The JAK-STAT Signaling Pathway in Lung Inflammation
The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular enzymes that associate with cytokine receptors on the cell surface.[1] Upon cytokine binding, these receptors dimerize, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[1][2][3][4][5]
In the context of lung inflammation, cytokines such as Interleukin-4 (IL-4), IL-5, IL-6, IL-9, and IL-13, which are pivotal in the pathogenesis of asthma, all signal through JAK-dependent pathways.[1][6] Similarly, the inflammatory cascade in acute lung injury is often driven by cytokines that activate the JAK-STAT pathway.[8][9] By inhibiting one or more JAK isoforms, JAK inhibitors can effectively block these pro-inflammatory signals, thereby reducing the inflammatory response in the lungs.
Diagram 1: JAK-STAT Signaling Pathway Inhibition.
Data Presentation: Efficacy of JAK Inhibitors in Lung Inflammation Models
The following tables summarize representative quantitative data from preclinical studies on JAK inhibitors in various lung inflammation models. These tables can serve as templates for organizing and presenting data for novel compounds like Jak-IN-5.
Table 1: Effect of JAK Inhibitors on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.[14]
Drug Administration: Administer Jak-IN-5 or vehicle control via the desired route (e.g., oral gavage, i.p. injection, or intratracheal instillation) at predetermined doses. Administration can occur during the sensitization phase, the challenge phase, or both, depending on the study's objective (prophylactic vs. therapeutic). A typical therapeutic regimen would start one day before the first challenge and continue daily until the end of the challenge period.
Airway Challenge: From day 14 to day 21, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.[12]
Endpoint Analysis: 24-48 hours after the final OVA challenge, perform endpoint analyses, including bronchoalveolar lavage, lung histology, and cytokine measurements.
Induction of Acute Lung Injury (Lipopolysaccharide Model)
This model is used to mimic the features of acute respiratory distress syndrome (ARDS) and to assess therapies targeting innate immune-driven inflammation.[15]
Materials:
6-8 week old C57BL/6 mice
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
Sterile, pyrogen-free saline
Intratracheal instillation device
Protocol:
Drug Administration: Administer Jak-IN-5 or vehicle control at the desired doses and route, typically 1-2 hours prior to LPS instillation.
LPS Instillation: Anesthetize the mice and intratracheally instill 1-5 mg/kg of LPS in 50 µL of sterile saline.[15]
Endpoint Analysis: At various time points post-LPS challenge (e.g., 6, 24, 48 hours), perform endpoint analyses.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is a critical procedure for collecting cells and fluid from the lower airways to assess the nature and extent of inflammation.[16][17][18]
Materials:
Phosphate-buffered saline (PBS), ice-cold
Tracheal cannula (e.g., 20G catheter)
Suture thread
1 mL syringe
Hemocytometer or automated cell counter
Cytocentrifuge and slides
Diff-Quik or similar staining solution
Protocol:
Euthanize the mouse via an approved method.
Expose the trachea through a midline incision in the neck.
Carefully insert a cannula into the trachea and secure it with a suture.
Instill 0.5-1.0 mL of ice-cold PBS into the lungs and gently aspirate.[14] Repeat this process 2-3 times, pooling the recovered fluid (BALF).
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
Resuspend the cell pellet in a known volume of PBS.
Determine the total cell count using a hemocytometer.
Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik).
Perform a differential cell count of at least 300 cells based on morphology to enumerate macrophages, neutrophils, eosinophils, and lymphocytes.[19]
Lung Histology
Histopathological analysis of lung tissue provides crucial information on the extent of inflammation, tissue damage, and airway remodeling.[20][21][22]
Materials:
10% neutral buffered formalin or 4% paraformaldehyde
Paraffin embedding materials
Microtome
Hematoxylin and eosin (H&E) stain
Periodic acid-Schiff (PAS) stain (for mucus)
Protocol:
Following BAL, perfuse the lungs with saline to remove blood.
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.
Immerse the inflated lungs in formalin for at least 24 hours for fixation.[21]
Process the fixed lung tissue, embed in paraffin, and cut 4-5 µm sections.
Stain sections with H&E to assess inflammatory cell infiltration, peribronchial and perivascular inflammation, and edema.[20][21]
Use a semi-quantitative scoring system to evaluate the severity of inflammation.[19][20][21]
Stain sections with PAS to visualize and quantify goblet cell hyperplasia and mucus production.[21]
Cytokine Measurement in Lung Homogenates
Quantifying cytokine levels in the lung provides insight into the specific inflammatory pathways being modulated.[23][24][25]
Materials:
Lung tissue collected from experimental animals
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Tissue homogenizer
ELISA or multiplex bead array kits for specific cytokines (e.g., IL-4, IL-5, IL-6, IL-13, TNF-α)
BCA protein assay kit
Protocol:
Excise a portion of the lung, snap-freeze in liquid nitrogen, and store at -80°C until use.
Weigh the frozen lung tissue and add lysis buffer (e.g., 1 mL per 100 mg of tissue).
Homogenize the tissue on ice and then centrifuge at 12,000 x g for 15 minutes at 4°C.[25]
Collect the supernatant (lung homogenate).
Determine the total protein concentration in the supernatant using a BCA assay.
Measure the concentration of specific cytokines in the lung homogenate using ELISA or a multiplex bead array according to the manufacturer's instructions.[23][24]
Normalize cytokine concentrations to the total protein content (e.g., pg of cytokine per mg of total protein).[24]
Diagram 2: Experimental Workflow for Evaluating Jak-IN-5.
Conclusion
The protocols and data presentation formats provided in this document offer a comprehensive framework for the preclinical evaluation of novel JAK inhibitors, such as the putative Jak-IN-5, in relevant models of lung inflammation. By systematically assessing the impact of these compounds on inflammatory cell recruitment, cytokine production, and lung pathology, researchers can effectively characterize their therapeutic potential and elucidate their mechanisms of action. Adherence to standardized protocols will ensure the generation of robust, reproducible data, thereby accelerating the development of new and effective treatments for inflammatory lung diseases.
Reconstituting Jak-IN-5 from powder for experiments
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pat...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to cellular processes such as immunity, cell division, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers. Jak-IN-5, identified as compound example 283 in patent US20170121327A1, serves as a valuable tool for researchers studying the physiological and pathological roles of JAK signaling. These application notes provide detailed protocols for the reconstitution of Jak-IN-5 from powder and its application in key in vitro and in vivo experiments.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of Jak-IN-5 is essential for its effective use in experimental settings.
0.5 mg/mL (Requires sonication and warming to 60°C)[1]
Note: Due to its hydrophobic nature, Jak-IN-5 requires specific conditions for complete dissolution. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to avoid precipitation.
Reconstitution Protocol for In Vitro Experiments
For cellular and enzymatic assays, it is crucial to prepare a high-concentration stock solution of Jak-IN-5 in an appropriate solvent, which can then be further diluted to the desired working concentrations in aqueous buffers or cell culture media.
Materials:
Jak-IN-5 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, nuclease-free microcentrifuge tubes
Vortex mixer
Ultrasonic bath
Procedure:
Weighing the Powder: Accurately weigh the desired amount of Jak-IN-5 powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a stock concentration of 5 mg/mL.
Dissolution: Vortex the solution vigorously for 1-2 minutes.
Sonication: Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of Jak-IN-5 against specific JAK isoforms in a cell-free system.
Objective: To determine the IC₅₀ values of Jak-IN-5 for JAK1, JAK2, JAK3, and TYK2.
Materials:
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ATP
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
Jak-IN-5 stock solution (in DMSO)
ADP-Glo™ Kinase Assay kit (or similar)
384-well white plates
Plate reader capable of luminescence detection
Procedure:
Prepare Reagents:
Dilute the recombinant JAK enzymes to their optimal concentration in kinase buffer.
Prepare a serial dilution of Jak-IN-5 in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
Prepare a solution of ATP and substrate peptide in kinase buffer.
Assay Setup:
Add 2.5 µL of the diluted Jak-IN-5 or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
Add 2.5 µL of the diluted JAK enzyme to each well.
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
Initiate Kinase Reaction:
Add 5 µL of the ATP/substrate peptide solution to each well to start the reaction.
Incubate the plate at 30°C for 60 minutes.
Detect Kinase Activity:
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Read the luminescence on a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of Jak-IN-5 relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Phospho-STAT Assay
This protocol measures the ability of Jak-IN-5 to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Objective: To assess the functional inhibition of the JAK-STAT pathway by Jak-IN-5 in cells.
Materials:
Cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells, PBMCs)
Cell culture medium
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-γ)
Jak-IN-5 stock solution (in DMSO)
Phosphate-buffered saline (PBS)
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 90% methanol in PBS)
Seed the cells in a 96-well plate at an appropriate density and starve them of serum or growth factors for 4-6 hours.
Pre-treat the cells with a serial dilution of Jak-IN-5 or vehicle control for 1-2 hours.
Cytokine Stimulation:
Stimulate the cells with the appropriate cytokine at its EC₈₀ concentration for 15-30 minutes at 37°C.
Cell Fixation and Permeabilization:
Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
Wash the cells with PBS.
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.
Staining and Flow Cytometry:
Wash the cells with PBS containing 1% BSA.
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.
Wash the cells and resuspend them in PBS.
Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.
Data Analysis:
Calculate the percentage of inhibition of STAT phosphorylation for each concentration of Jak-IN-5 relative to the cytokine-stimulated vehicle control.
Determine the IC₅₀ value as described for the in vitro kinase assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Caption: Workflow for reconstituting Jak-IN-5 from powder.
In Vivo Administration Protocol (Oral Gavage)
This protocol provides a general guideline for the preparation and administration of Jak-IN-5 to mice via oral gavage.
Materials:
Jak-IN-5 powder
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
Mortar and pestle or homogenizer
Balance
Sterile water
Oral gavage needles
Syringes
Procedure:
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until a uniform suspension is formed.
Formulation Preparation:
Calculate the required amount of Jak-IN-5 based on the desired dose and the body weight of the animals.
Triturate the Jak-IN-5 powder in a mortar with a small amount of the vehicle to form a smooth paste.
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.
Alternatively, use a homogenizer for a more uniform suspension.
Administration:
Gently vortex the formulation before each administration to ensure a uniform suspension.
Administer the Jak-IN-5 suspension to the mice using a proper-sized oral gavage needle attached to a syringe. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
Post-Administration Monitoring:
Monitor the animals for any adverse effects after administration.
Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and cell types. Always refer to the relevant safety data sheets (SDS) and follow good laboratory practices when handling chemical reagents.
For Researchers, Scientists, and Drug Development Professionals Introduction Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway.[1]...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-5 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway.[1] This pathway is a primary transducer of signals for a wide array of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[4][5] Jak-IN-5, by inhibiting JAKs, effectively modulates the downstream signaling cascade, making it a valuable tool for research and a potential therapeutic agent.[6] These application notes provide detailed protocols for the preparation and storage of Jak-IN-5 stock solutions, as well as a general workflow for its application in cell-based assays.
Data Presentation
Jak-IN-5 Hydrochloride Properties and Solubility
Property
Value
Molecular Weight
511.03 g/mol
Formula
C₂₇H₃₂ClFN₆O
Appearance
Solid (Off-white to light yellow)
CAS Number
2751323-21-2
Solubility in DMSO
5 mg/mL (9.78 mM) - requires sonication
Solubility in Water
0.5 mg/mL (0.98 mM) - requires sonication and heating to 60°C
Data sourced from MedChemExpress.[6][7] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Jak-IN-5 Stock Solution in DMSO
Materials:
Jak-IN-5 hydrochloride powder
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or cryovials
Vortex mixer
Sonicator (water bath or probe)
Calibrated micropipettes and sterile tips
Procedure:
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
Weighing: Accurately weigh the desired amount of Jak-IN-5 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of Jak-IN-5 (Molecular Weight: 511.03 g/mol ).
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the Jak-IN-5 powder. It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.[6]
Dissolution:
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for complete dissolution.
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[6]
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] Ensure the vials are tightly sealed.
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of Jak-IN-5.
Caption: General experimental workflow for a cell-based assay using Jak-IN-5.
This technical support center provides essential information regarding the solubility of Jak-IN-5 in DMSO and common aqueous buffers. It includes a quantitative data summary, detailed experimental protocols, a troublesho...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides essential information regarding the solubility of Jak-IN-5 in DMSO and common aqueous buffers. It includes a quantitative data summary, detailed experimental protocols, a troubleshooting guide, and visualizations to assist researchers in their experimental workflows.
Solubility Data
The solubility of Jak-IN-5 is a critical factor for in vitro and in vivo experimental design. Below is a summary of its solubility in dimethyl sulfoxide (DMSO) and water. The data for aqueous buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl is estimated based on its solubility in water.
Solvent/Buffer
Molarity (mM)
mg/mL
Notes
DMSO
~9.78 mM
5
Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can negatively impact solubility.[1][2]
Water
~0.98 mM
0.5
Requires sonication and warming to 60°C for complete dissolution.[1][2]
PBS (pH 7.4)
Estimated < 0.98 mM
Estimated < 0.5
Solubility is expected to be similar to or slightly lower than in water. The presence of salts in PBS can decrease the solubility of organic compounds (salting-out effect).
Tris-HCl (pH 7.4)
Estimated < 0.98 mM
Estimated < 0.5
Similar to PBS, the ionic strength of the buffer may slightly reduce the solubility compared to pure water.
The molarity was calculated using the molecular weight of Jak-IN-5 hydrochloride (511.03 g/mol ).[1][2][3]
Experimental Protocols
Accurate solubility determination is crucial for reproducible experimental results. Below are standard protocols for preparing commonly used buffers and for determining the aqueous solubility of a compound like Jak-IN-5.
Protocol 1: Preparation of 1X Phosphate-Buffered Saline (PBS) pH 7.4
Materials:
Sodium chloride (NaCl)
Potassium chloride (KCl)
Disodium phosphate (Na₂HPO₄)
Potassium phosphate (KH₂PO₄)
Deionized water
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
pH meter
Autoclave
Procedure:
To prepare a 10X stock solution, dissolve the following salts in 800 mL of deionized water:
80 g of NaCl
2 g of KCl
14.4 g of Na₂HPO₄
2.4 g of KH₂PO₄
Adjust the pH of the solution to 7.4 with HCl.
Add deionized water to bring the final volume to 1 L.
Sterilize the 10X solution by autoclaving.
To prepare a 1X working solution, dilute the 10X stock solution 1:10 with sterile deionized water.
Protocol 2: Preparation of 1 M Tris-HCl Buffer Stock Solution (pH 7.0-8.0)
Materials:
Tris base (Tris(hydroxymethyl)aminomethane)
Concentrated Hydrochloric acid (HCl)
Deionized water
pH meter
Autoclave
Procedure:
Dissolve 121.14 g of Tris base in 800 mL of deionized water.[4][5]
Carefully adjust the pH to the desired value (e.g., 7.4) by slowly adding concentrated HCl while monitoring with a pH meter.[5][6][7]
Once the target pH is reached, add deionized water to a final volume of 1 L.[4][5]
Store the 1 M stock solution at room temperature.[4][5][6]
Protocol 3: Aqueous Solubility Determination
This protocol provides a general workflow for determining the kinetic aqueous solubility of a compound.
Materials:
Jak-IN-5
DMSO (anhydrous)
Aqueous buffer (e.g., PBS or Tris-HCl, pH 7.4)
Microcentrifuge tubes
Shaker/incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Prepare a high-concentration stock solution of Jak-IN-5 in DMSO (e.g., 10 mM).
Spike the aqueous buffer with a small volume of the DMSO stock solution to achieve the desired final concentration of Jak-IN-5. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.
Equilibrate the solution by incubating it at a constant temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 1-24 hours) to allow it to reach equilibrium.
Separate undissolved compound by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes.
Analyze the supernatant by carefully taking an aliquot of the clear supernatant and determining the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Compare with standards to quantify the solubility based on a standard curve of known concentrations of the compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with Jak-IN-5.
Q1: My Jak-IN-5 is not fully dissolving in DMSO. What should I do?
A1: Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce the solubility of many compounds.[1][2] Gentle warming and vortexing or sonication can also aid dissolution.[1][2] For a 5 mg/mL solution, sonication is recommended.[1][2]
Q2: The compound precipitates when I add my DMSO stock solution to an aqueous buffer. How can I prevent this?
A2: This is a common issue when the aqueous solubility of a compound is much lower than its DMSO solubility. To mitigate this:
Lower the final concentration: The final concentration of Jak-IN-5 in your aqueous solution may be above its solubility limit. Try using a more diluted solution.
Reduce the DMSO concentration: The final concentration of DMSO in your aqueous solution should be as low as possible (ideally below 1%). High concentrations of DMSO can cause some compounds to precipitate out of the aqueous phase.
Add the DMSO stock slowly: Instead of adding the entire volume of the DMSO stock at once, add it dropwise while vortexing the aqueous buffer. This can help to prevent localized high concentrations that lead to precipitation.
Consider using a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can sometimes help to increase the apparent solubility of a compound in aqueous solutions.
Q3: Can I store Jak-IN-5 in a buffer solution?
A3: It is generally not recommended to store Jak-IN-5 in aqueous buffer solutions for extended periods, as this can lead to degradation. For long-term storage, it is best to store the compound as a solid at 4°C, protected from moisture, or as a stock solution in anhydrous DMSO at -20°C or -80°C.[1][2] If you need to prepare a working solution in a buffer, it should be made fresh for each experiment.
Q4: What is the expected stability of Jak-IN-5 in a DMSO stock solution?
A4: When stored in a properly sealed vial with anhydrous DMSO, stock solutions of Jak-IN-5 are stable for up to 6 months at -80°C or 1 month at -20°C.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.
Visual Guides
JAK-STAT Signaling Pathway
Jak-IN-5 is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered during experiments.
Technical Support Center: Optimizing Jak-IN-5 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Jak-IN-5 for th...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Jak-IN-5 for their cell-based assays.
Frequently Asked Questions (FAQs)
1. What is Jak-IN-5 and what is its mechanism of action?
Jak-IN-5 is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAK proteins are activated and phosphorylate downstream proteins called Signal Transducer and Activator of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in various cellular processes, including immunity, inflammation, and cell proliferation. Jak-IN-5 exerts its effect by competitively binding to the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream signaling cascade.
2. What is the typical concentration range for using Jak-IN-5 in cell-based assays?
The optimal concentration of Jak-IN-5 is highly dependent on the cell type, the specific assay being performed, and the desired level of inhibition. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system. For many small molecule kinase inhibitors, a typical starting range for in vitro cell-based assays is between 0.1 µM and 10 µM. It is crucial to use the lowest concentration possible that achieves the desired biological effect to minimize the risk of off-target effects.
3. How should I prepare and store Jak-IN-5?
For in vitro experiments, Jak-IN-5 hydrochloride is soluble in DMSO (5 mg/mL) and water (0.5 mg/mL with sonication and warming to 60°C). It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
4. How can I assess the effect of Jak-IN-5 on the JAK-STAT pathway in my cells?
The most direct way to measure the activity of Jak-IN-5 is to assess the phosphorylation status of STAT proteins. Following stimulation with an appropriate cytokine (e.g., IL-6, IFN-γ), you can lyse the cells and perform a Western blot using antibodies specific for the phosphorylated form of a relevant STAT protein (e.g., p-STAT3, p-STAT1). A decrease in the level of phosphorylated STAT in the presence of Jak-IN-5 indicates successful inhibition of the pathway. Cell-based ELISA kits are also commercially available for a more high-throughput analysis of JAK and STAT phosphorylation.
5. What are the potential off-target effects of Jak-IN-5?
Like many kinase inhibitors, Jak-IN-5 may have off-target effects, especially at higher concentrations. These off-target effects can lead to unintended biological consequences and misinterpretation of experimental results. It is important to perform control experiments to assess the specificity of Jak-IN-5. This can include using a structurally unrelated JAK inhibitor to see if it produces a similar phenotype or performing kinase profiling assays to identify other kinases that may be inhibited by Jak-IN-5.
6. How can I determine if Jak-IN-5 is causing cytotoxicity in my cells?
It is essential to distinguish between the intended inhibitory effect of Jak-IN-5 on cell signaling and any potential cytotoxic effects. Cell viability should be assessed in parallel with your functional assays. Common methods for assessing cytotoxicity include:
MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
Trypan Blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
LDH release assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
If significant cytotoxicity is observed at concentrations required for JAK-STAT inhibition, consider using a lower concentration or a different inhibitor.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
No inhibition of STAT phosphorylation
Incorrect concentration of Jak-IN-5: The concentration may be too low to effectively inhibit the target.
Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and stimulus.
Jak-IN-5 degradation: The compound may have degraded due to improper storage or handling.
Prepare fresh aliquots of Jak-IN-5 from a new stock solution. Ensure proper storage at -20°C or -80°C.
Low cell permeability: The compound may not be efficiently entering the cells.
While Jak-IN-5 is a small molecule expected to be cell-permeable, this can vary between cell types. Consider increasing the incubation time or using a different inhibitor with known good cell permeability.
Inactive JAK-STAT pathway: The cytokine stimulation may not be effectively activating the pathway.
Confirm that your cytokine is active and used at an optimal concentration. Check for the presence of phosphorylated STATs in your positive control (stimulated cells without inhibitor).
High background phosphorylation
Constitutively active JAK-STAT signaling: Some cell lines, particularly cancer cells, have mutations that lead to constant activation of the pathway.
In this case, cytokine stimulation may not be necessary. The baseline level of p-STAT should be high and should decrease with Jak-IN-5 treatment.
Inconsistent results
Variability in cell density: Inconsistent cell numbers can lead to variable results.
Ensure consistent cell seeding density across all wells and experiments.
Variability in Jak-IN-5 concentration: Inaccurate pipetting can lead to inconsistent inhibitor concentrations.
Use calibrated pipettes and be meticulous when preparing dilutions.
Cell passage number: High passage numbers can lead to changes in cell behavior and signaling.
Use cells within a consistent and low passage number range for all experiments.
Significant cell death
Cytotoxicity of Jak-IN-5: The concentration used may be toxic to the cells.
Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the toxic concentration range. Use a concentration of Jak-IN-5 that is well below the cytotoxic threshold.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
Unexpected or off-target effects
Inhibition of other kinases: Jak-IN-5 may be inhibiting other kinases at the concentration used.
Use the lowest effective concentration of Jak-IN-5. Consider using a more selective JAK inhibitor or a structurally different inhibitor to confirm that the observed phenotype is due to JAK inhibition.
Quantitative Data Summary
The following tables provide representative data for JAK inhibitors. Note: Specific values for Jak-IN-5 are not widely available in public literature; therefore, these tables include data from other well-characterized JAK inhibitors to provide a reference range. Researchers must determine the specific parameters for Jak-IN-5 in their experimental system.
Table 1: Exemplary IC50 Values of JAK Inhibitors in Cell-Based Assays
Inhibitor
Cell Line
Assay
Cytokine Stimulus
IC50 (nM)
Tofacitinib
Human PBMC
p-STAT5
IL-2
30
Tofacitinib
TF-1
p-STAT3
IL-6
73
RB1
THP-1
p-STAT6
IL-4
53.1
Jak-IN-24
Human PBMC
p-STAT5
IL-15
86.171
Data compiled from publicly available sources for illustrative purposes.
Table 2: Exemplary Cytotoxicity Data for a JAK Inhibitor (Tofacitinib)
Cell Line
Assay
Incubation Time
CC50 (µM)
Psoriatic Keratinocytes
LDH Release
24 hours
> 10 (No significant cytotoxicity observed)
Human PBMC
Apoptosis (Annexin V)
72 hours
> 10 (Significant increase in apoptosis at 10 µM)
CC50 (50% cytotoxic concentration) values are highly cell-type dependent. This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 for Jak-IN-5 using Western Blot for p-STAT
1. Cell Seeding:
Seed cells (e.g., HeLa, A549, or a relevant cell line for your research) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Serum Starvation (Optional):
For some cell lines, to reduce basal signaling, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to the experiment.
3. Jak-IN-5 Treatment:
Prepare a series of dilutions of Jak-IN-5 in serum-free medium (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM, and a vehicle control with DMSO).
Remove the medium from the cells and add the medium containing the different concentrations of Jak-IN-5.
Incubate for 1-2 hours at 37°C.
4. Cytokine Stimulation:
Prepare the appropriate cytokine stimulus (e.g., 20 ng/mL IFN-γ for p-STAT1 or 20 ng/mL IL-6 for p-STAT3) in serum-free medium.
Add the cytokine to each well (except for the unstimulated control) and incubate for the optimal stimulation time (typically 15-30 minutes).
5. Cell Lysis:
Aspirate the medium and wash the cells once with ice-cold PBS.
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
6. Protein Quantification:
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
7. Western Blotting:
Normalize the protein concentration for all samples.
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against the phosphorylated STAT protein (e.g., anti-p-STAT3) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
8. Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the p-STAT signal to the loading control signal.
Plot the normalized p-STAT signal against the log of the Jak-IN-5 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
1. Cell Seeding:
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
Incubate overnight at 37°C.
2. Jak-IN-5 Treatment:
Prepare a range of concentrations of Jak-IN-5 in complete culture medium.
Remove the medium from the cells and add the medium containing the different concentrations of Jak-IN-5. Include a vehicle control (DMSO) and an untreated control.
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization of Formazan:
Carefully remove the medium from each well.
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
Subtract the background absorbance from a blank well (medium only).
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of cell viability against the log of the Jak-IN-5 concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Caption: Experimental workflow for optimizing Jak-IN-5 concentration.
Caption: Troubleshooting decision tree for lack of Jak-IN-5 activity.
Troubleshooting
Troubleshooting Jak-IN-5 off-target effects
Welcome to the technical support center for Jak-IN-5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand potential off-target effects during their ex...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Jak-IN-5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Jak-IN-5?
Jak-IN-5 is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the kinase domain of JAK enzymes.[2][3] This action blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] By inhibiting the JAK-STAT pathway, Jak-IN-5 effectively suppresses the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[1][5][6]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like Jak-IN-5?
Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target.[7] For kinase inhibitors, which target ATP-binding sites, this is a particular concern because this site is highly conserved across the human kinome.[8] These unintended interactions can lead to a variety of cellular consequences, including unexpected toxicity, altered signaling cascades, and confounding experimental results.[7] Understanding and controlling for off-target effects is crucial for accurately interpreting experimental data and predicting potential toxicities.[7]
Q3: Which kinases are known or potential off-targets for JAK inhibitors?
While specific data for "Jak-IN-5" is proprietary, the selectivity profiles of well-characterized JAK inhibitors like Tofacitinib and Ruxolitinib provide insights into potential off-target families. Generally, less selective JAK inhibitors can interact with other kinase families. The selectivity of a JAK inhibitor is crucial, as inhibition of different JAK isoforms leads to different biological effects.[9][10] For example, inhibiting JAK2 can affect hematopoiesis, while inhibiting JAK3 is linked to immunosuppression.[4][9] The clinical relevance of off-target inhibition depends on the inhibitor's concentration and its potency against unintended kinases.[4]
Q4: What are the common cellular consequences of Jak-IN-5 off-target effects?
Off-target effects can manifest in several ways in a cellular context. Common issues include:
Increased Cell Toxicity or Apoptosis: Inhibition of kinases essential for cell survival can lead to unexpected cell death.
Altered Proliferation Rates: Off-target effects can either inhibit or promote cell growth depending on the pathway affected.
Modulation of Unrelated Signaling Pathways: Researchers might observe changes in pathways like MAPK or PI3K/AKT, which can be activated by off-target kinase inhibition.[11]
Changes in Gene Expression: Unintended pathway modulation will lead to changes in the transcription of genes unrelated to the JAK-STAT pathway.
Q5: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is key to obtaining reliable data.
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of Jak-IN-5 required to inhibit the intended target without causing widespread off-target activity.
Use Appropriate Controls: Always include a negative control (vehicle only) and consider using a structurally distinct inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition.
Confirm Target Engagement: Use techniques like Western blotting to verify the inhibition of STAT phosphorylation downstream of JAK activation.
Assess Cell Viability: Routinely perform cell viability assays to monitor for potential toxicity.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Symptom:
You observe a significant decrease in cell viability, increased apoptosis, or morphological changes indicative of cellular stress at concentrations intended to be specific for JAK inhibition.
Possible Cause:
This is a classic sign of an off-target effect. Jak-IN-5 may be inhibiting one or more kinases that are critical for cell survival or proliferation in your specific cell type.
Recommended Action:
Confirm the Observation: Repeat the experiment, including a vehicle-only control and a positive control for cell death if available.
Perform a Dose-Response Curve: Titrate Jak-IN-5 across a wide range of concentrations (e.g., from 1 nM to 10 µM) and measure both the inhibition of p-STAT (your on-target effect) and cell viability (e.g., using an MTT or LDH assay).
Determine the Therapeutic Window: Compare the IC50 (for p-STAT inhibition) and the CC50 (cytotoxic concentration 50%). A large separation between these values indicates a good therapeutic window where on-target effects can be observed without significant toxicity. If the values are close, off-target toxicity is likely.
Consider a Rescue Experiment: If a specific off-target survival kinase is suspected, attempt to rescue the cells by activating its pathway through other means.
Issue 2: Inconsistent or Unexpected Western Blot Results
Symptom:
While you observe the expected decrease in p-STAT levels, you also see unexpected changes in the phosphorylation status of proteins in other signaling pathways (e.g., p-ERK, p-AKT).
Possible Cause:
Jak-IN-5 is likely inhibiting an upstream kinase in a different signaling cascade or causing feedback loop activation. The JAK-STAT pathway has known crosstalk with other pathways like MAPK and PI3K/AKT.[11]
Recommended Action:
Validate the Finding: Ensure the result is reproducible. Use multiple antibodies targeting different epitopes of the protein of interest if possible.
Perform a Kinase Profile: To definitively identify the off-target kinase(s), consider running a commercially available kinase profiling service. This will screen Jak-IN-5 against a large panel of kinases.
Consult Kinase Inhibitor Databases: Check publicly available databases for known selectivity profiles of structurally similar compounds.
Use a More Selective Inhibitor: If an off-target is identified and is known to be problematic for your experimental question, switch to a more selective JAK inhibitor if one is available.
Quantitative Data: Kinase Selectivity Profile
The selectivity of a JAK inhibitor is paramount to its utility as a research tool and therapeutic. The table below presents hypothetical IC50 data for Jak-IN-5 against key JAK isoforms and a selection of common off-target kinases, illustrating how such data is typically presented. This allows for an easy comparison of on-target potency versus off-target liability.
Kinase Target
IC50 (nM)
Family
Notes
JAK1
5
JAK
On-Target
JAK2
15
JAK
On-Target
JAK3
150
JAK
Less potent, indicating some selectivity
TYK2
250
JAK
Less potent, indicating some selectivity
LCK
800
Src
Potential off-target in T-cells
SRC
1200
Src
Common off-target for kinase inhibitors
ROCK1
2500
AGC
Potential off-target affecting cytoskeleton
Aurora A
>5000
Aurora
Unlikely to be a significant off-target
CDK2
>10000
CMGC
High selectivity against this kinase
Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
1. Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
Objective: To confirm the on-target activity of Jak-IN-5 by measuring the inhibition of cytokine-induced STAT3 phosphorylation.
Methodology:
Cell Seeding: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight.
Serum Starvation: The next day, replace the medium with a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.
Inhibitor Pre-treatment: Add Jak-IN-5 at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the cells and incubate for 1-2 hours.
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK/STAT pathway (e.g., 20 ng/mL of IL-6 or Oncostatin M) for 15-30 minutes.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software.
2. MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of Jak-IN-5.
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
Compound Treatment: Treat cells with a serial dilution of Jak-IN-5 for 24-72 hours. Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability (%) against the log of the inhibitor concentration to calculate the CC50 value.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak-IN-5, a novel Janus kinase (JAK) inhibitor. The information provided is based on general pri...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak-IN-5, a novel Janus kinase (JAK) inhibitor. The information provided is based on general principles for small molecule kinase inhibitors and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Jak-IN-5?
A1: Jak-IN-5 is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[2][3] By competitively binding to the ATP-binding site of JAK enzymes, Jak-IN-5 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the downstream signaling cascade.[4][5]
Q2: How should I prepare and store Jak-IN-5 stock solutions?
A2: For optimal results and reproducibility, proper handling of Jak-IN-5 is crucial.
Dissolution : It is recommended to first dissolve Jak-IN-5 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6][7] To ensure complete dissolution, you can vortex the solution or use an ultrasonic bath.[6]
Storage : Store the powdered compound at -20°C for long-term stability.[8] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] When preparing working solutions for your experiments, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions.[9] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[8]
Q3: What is the recommended starting concentration for Jak-IN-5 in my experiments?
A3: The optimal concentration of Jak-IN-5 will vary depending on the cell line and the specific experimental goals. A good starting point is to perform a dose-response experiment. You can begin with a concentration range that is 5 to 10 times higher than the known IC50 or Ki value, if available from the literature for similar compounds.[10] If these values are unknown, a broad concentration range (e.g., from nanomolar to micromolar) should be tested to determine the effective concentration for inhibiting the target pathway and the concentration at which cytotoxicity is observed.[11]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations of Jak-IN-5.
Possible Cause
Suggested Solution
Solvent (DMSO) Toxicity
Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%.[9] Always include a vehicle control (medium with the same concentration of DMSO as your highest Jak-IN-5 concentration) in your experiments to assess the effect of the solvent alone.
Off-Target Effects
At higher concentrations, kinase inhibitors can inhibit other kinases non-specifically, leading to toxicity.[10] Try to use the lowest effective concentration of Jak-IN-5 that achieves the desired level of target inhibition. Consider performing a kinase selectivity profiling to understand the off-target effects of Jak-IN-5.
Cell Line Sensitivity
Different cell lines can have varying sensitivities to small molecule inhibitors.[12] It is important to determine the IC50 for cytotoxicity in your specific cell line. You may need to use a lower concentration range for highly sensitive cell lines.
Compound Instability
Jak-IN-5 may be unstable in cell culture medium over long incubation periods.[13] Consider refreshing the medium with freshly prepared Jak-IN-5 during long-term experiments.
Issue 2: Inconsistent or not reproducible results.
Possible Cause
Suggested Solution
Improper Stock Solution Handling
Avoid repeated freeze-thaw cycles of your Jak-IN-5 stock solution by preparing single-use aliquots.[8] Ensure the compound is fully dissolved in DMSO before further dilution.
Cell Culture Variability
Maintain consistent cell culture practices, including cell passage number, confluency, and media composition.[7] Changes in these parameters can affect cellular responses to inhibitors.
Precipitation of the Inhibitor
When diluting the DMSO stock in aqueous culture medium, the inhibitor may precipitate. To avoid this, perform serial dilutions and mix thoroughly at each step.[9] Visually inspect the medium for any signs of precipitation.
Quantitative Data Summary
The following table provides representative data on the cytotoxic effects of various JAK inhibitors on different cell lines. Note: This data is for illustrative purposes, and the values for Jak-IN-5 will need to be determined experimentally in your specific cell line.
Inhibitor
Cell Line
Assay
Incubation Time (h)
IC50 / LD50 (µM)
Tofacitinib
BJ-CRL-1474 (skin fibroblast)
Cytotoxicity Assay
72
>0.1
Tofacitinib
BRL3A (hepatic fibroblast)
Cytotoxicity Assay
72
>0.1
EP009
HH (cutaneous T-cell lymphoma)
Viability Assay
72
2.5 - 5
EP009
T-ALL-P1 (T-cell acute lymphoblastic leukemia)
Viability Assay
72
2.5 - 5
NSC13626
HCT116 (colorectal carcinoma)
Growth Inhibition Assay
N/A
8.35 ± 0.53
NSC13626
HT-29 (colorectal adenocarcinoma)
Growth Inhibition Assay
N/A
6.20 ± 0.82
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[14]
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treatment : Treat the cells with a range of Jak-IN-5 concentrations. Include a vehicle control (DMSO) and an untreated control.
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
Solubilization : Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis : Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[17]
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
Incubation : Incubate the plate for the desired treatment duration.
Supernatant Collection : Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[18] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
Absorbance Measurement : Add the stop solution provided in the kit and measure the absorbance at 490 nm.
Data Analysis : Calculate the percentage of cytotoxicity relative to the positive control.
Best practices for handling Jak-IN-5 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of Jak-IN-5 hydrochloride. Below you will find frequently a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of Jak-IN-5 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is Jak-IN-5 hydrochloride and what is its mechanism of action?
Jak-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] Its mechanism of action involves blocking the JAK-STAT (Signal Transducer and Activator of Transcription) intracellular signaling pathway.[4] This pathway is crucial for signaling a wide range of cytokines and growth factors that are involved in inflammation and immune responses.[4][5][6][7] By inhibiting JAKs, Jak-IN-5 hydrochloride prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4][8][9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5 hydrochloride.
2. What are the physical and chemical properties of Jak-IN-5 hydrochloride?
Jak-IN-5 hydrochloride is an off-white to light yellow solid.[1][10][11] Key properties are summarized in the table below.
Proper storage is critical to maintain the stability and activity of the compound. Recommendations for both solid form and solutions are outlined below.
To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot stock solutions upon preparation.[1][11]
4. What are the general safety precautions for handling JAK inhibitors?
JAK inhibitors as a class are associated with potential health risks.[12][13] While specific data for Jak-IN-5 hydrochloride may be limited, general precautions for handling potent kinase inhibitors should be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
Spill Management: In case of a spill, wear a disposable gown and two pairs of gloves.[14] Cover the spill with an absorbent material, clean the area thoroughly, and dispose of all materials in a sealed, heavy-duty bag.[14]
Health Risks: Studies on other JAK inhibitors have indicated increased risks of serious infections, major cardiovascular events, blood clots, and cancer.[12][13][15][16] Handle with care and adhere to all institutional safety protocols.
Troubleshooting Guide
Q1: I am having trouble dissolving Jak-IN-5 hydrochloride. What should I do?
Solubility can be a challenge. Refer to the table below for recommended solvents and techniques to aid dissolution.
Use newly opened DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][10][11][17]
Water
0.5 mg/mL (0.98 mM)
Requires sonication and warming/heating to 60°C.[1][10][11]
If preparing an aqueous stock solution, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[1][10]
Q2: My experimental results are inconsistent. Could the compound have degraded?
Inconsistent results can be due to compound degradation. To minimize this risk:
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes immediately after preparation to prevent degradation from repeated temperature changes.[1][11]
Proper Storage: Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[1][2][10][11]
Fresh Solutions: For sensitive experiments, consider preparing fresh solutions from the solid compound.
Q3: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?
While Jak-IN-5 is a JAK inhibitor, high concentrations may lead to off-target effects.
Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the JAK-STAT pathway without causing general toxicity or off-target effects.
Control Experiments: Include appropriate negative and positive controls in your experimental design to validate the specificity of the observed effects.
Review Literature: Consult published studies that have used Jak-IN-5 hydrochloride or similar JAK inhibitors to determine typical working concentrations for your specific cell type or model system.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol provides instructions for preparing stock solutions of Jak-IN-5 hydrochloride.
Caption: Workflow for preparing Jak-IN-5 hydrochloride stock solutions.
Methodology:
Weighing: Accurately weigh the desired amount of Jak-IN-5 hydrochloride powder in a sterile microcentrifuge tube.
Solvent Addition: Add the calculated volume of the appropriate solvent (e.g., newly opened DMSO) to achieve the desired stock concentration.
Dissolution:
For DMSO, sonicate the solution until the compound is fully dissolved.[1][10][11]
For water, sonicate and warm the solution to 60°C to aid dissolution.[1][10][11]
Aliquotting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes.
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][10][11] Ensure tubes are tightly sealed to protect from moisture.
Protocol 2: General Guideline for In Vivo Formulation
For researchers without an established in vivo protocol, the following formulation can be used as a starting point for compounds soluble in DMSO.[2]
Formulation:
10% DMSO
40% PEG300
5% Tween-80
45% Saline or PBS
Methodology:
Initial Dissolution: Dissolve the Jak-IN-5 hydrochloride in DMSO first.
Sequential Addition: Add the remaining solvents sequentially (PEG300, then Tween-80, then Saline/PBS).[2]
Ensure Clarity: Mix thoroughly and ensure the solution is clear after the addition of each solvent before proceeding to the next.[2]
Optimization: The ratios of co-solvents may need to be adjusted based on the final desired concentration and solution clarity.[2] It is recommended to prepare a small test batch first.[2]
Administration: This formulation is generally intended for routes such as intraperitoneal injection. For oral administration, formulations similar to those in published studies (e.g., oral aspirate) should be considered.[1][10][11]
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize conditions for their specific experimental models and applications. The information provided here is for research use only and not for human or animal therapeutic use.
Comparative Efficacy of Janus Kinase (JAK) Inhibitors: A Guide for Researchers
A comprehensive search for "Jak-IN-5" did not yield specific public data for a JAK inhibitor with this designation. This suggests it may be an internal development candidate, a compound not yet described in scientific li...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for "Jak-IN-5" did not yield specific public data for a JAK inhibitor with this designation. This suggests it may be an internal development candidate, a compound not yet described in scientific literature, or a potential misnomer. Therefore, this guide provides a comparative analysis of several well-characterized and clinically relevant JAK inhibitors to serve as a valuable resource for researchers, scientists, and drug development professionals.
This guide focuses on a selection of prominent JAK inhibitors with varying selectivity profiles: Tofacitinib, a pan-JAK inhibitor; Ruxolitinib, a JAK1/JAK2 inhibitor; and Upadacitinib and Filgotinib, which are primarily selective for JAK1. By presenting their comparative efficacy through quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate a deeper understanding of their distinct pharmacological properties.
Data Presentation: Quantitative Comparison of JAK Inhibitor Potency
The efficacy of JAK inhibitors is primarily determined by their ability to inhibit the catalytic activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the biochemical and cellular potencies of selected JAK inhibitors.
Table 1: Biochemical Potency (IC50) of Selected JAK Inhibitors Against JAK Isoforms
Inhibitor
JAK1 (nM)
JAK2 (nM)
JAK3 (nM)
TYK2 (nM)
Primary Selectivity
Tofacitinib
11
20
1
91
Pan-JAK (JAK3/1)
Ruxolitinib
3.3
2.8
428
19
JAK1/JAK2
Upadacitinib
43
110
2300
4400
JAK1
Filgotinib
10
28
810
116
JAK1
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from published literature.
Table 2: Cellular Potency (IC50) of JAK Inhibitors in Cell-Based Assays
Inhibitor
Assay System
Cytokine Stimulant
Phosphorylated STAT
IC50 (nM)
Tofacitinib
Human Whole Blood
IL-6
pSTAT1
48
Human Whole Blood
GM-CSF
pSTAT5
137
Ruxolitinib
TF-1 Cells
GM-CSF
-
182
Upadacitinib
Human Whole Blood
IL-6
pSTAT1
188
Human Whole Blood
GM-CSF
pSTAT5
733
Filgotinib
Human Whole Blood
IL-6
pSTAT1
629
Human Whole Blood
GM-CSF
pSTAT5
1690
Note: Cellular IC50 values reflect the inhibitor's activity in a more biologically complex environment and can be influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
To ensure reproducibility and accurate comparison of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments used to characterize JAK inhibitors.
Biochemical Assay: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of a test compound against a specific JAK kinase.
Materials:
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
ATP
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
Test compound (e.g., Jak-IN-5 or other JAK inhibitors)
Prepare serial dilutions of the test compound in DMSO.
Add the diluted test compound to the wells of a 384-well plate.
Add the specific recombinant JAK enzyme and the peptide substrate to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent.
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This assay assesses the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of downstream STAT proteins.
Objective: To determine the potency of a test compound in inhibiting cytokine-mediated JAK-STAT signaling in cells.
Materials:
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), TF-1 cells, or HEL cells)
Cell culture medium
Cytokine stimulant (e.g., IL-2, IL-6, GM-CSF)
Test compound
Fixation and permeabilization buffers
Fluorescently labeled antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5)
Flow cytometer
Procedure:
Culture the cells to the desired density.
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.
After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.
Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT of interest.
Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration.
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical signaling cascade of the JAK-STAT pathway, which is the primary target of JAK inhibitors.
Caption: The JAK-STAT signaling pathway.
Experimental Workflow for JAK Inhibitor Comparison
This diagram outlines a typical workflow for the preclinical evaluation and comparison of novel JAK inhibitors.
Caption: Experimental workflow for JAK inhibitor evaluation.
Comparative
A Comparative Analysis of a Novel JAK Inhibitor (Jak-IN-5) and Tofacitinib in Cellular Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison between the well-characterized Janus kinase (JAK) inhibitor, tofacitinib, and a novel investigational inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the well-characterized Janus kinase (JAK) inhibitor, tofacitinib, and a novel investigational inhibitor, designated Jak-IN-5. The following sections detail their respective mechanisms of action, comparative potency and selectivity in cellular assays, and the experimental protocols utilized for their evaluation. This objective analysis, supported by experimental data, is intended to assist researchers in assessing the potential of Jak-IN-5 as a therapeutic agent.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cellular processes such as proliferation, differentiation, and inflammation.[1][2] Both tofacitinib and Jak-IN-5 exert their effects by inhibiting one or more members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), thereby modulating the downstream inflammatory response.
Tofacitinib is a first-generation JAK inhibitor that primarily targets JAK1 and JAK3, with moderate activity against JAK2.[3] By blocking these kinases, tofacitinib effectively suppresses the signaling of a wide range of pro-inflammatory cytokines that are pivotal in autoimmune diseases.[4]
Jak-IN-5 , as a novel inhibitor, is designed to offer a distinct selectivity profile, potentially leading to a more targeted therapeutic effect with an improved safety profile. Its specific inhibitory activity against the different JAK isoforms is a key focus of this comparative analysis.
The JAK-STAT Signaling Pathway and Inhibitor Action
The following diagram illustrates the points of intervention for both tofacitinib and the novel inhibitor within the JAK-STAT signaling cascade.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Comparative Cellular Activity
The following table summarizes the inhibitory activity of Jak-IN-5 and tofacitinib in various cellular assays. The data for Jak-IN-5 is presented as a placeholder to illustrate a direct comparison.
Parameter
Jak-IN-5
Tofacitinib
Assay System
JAK1 IC₅₀ (nM)
[Insert Data]
112
Cell-free enzymatic assay
JAK2 IC₅₀ (nM)
[Insert Data]
20
Cell-free enzymatic assay
JAK3 IC₅₀ (nM)
[Insert Data]
1
Cell-free enzymatic assay
TYK2 IC₅₀ (nM)
[Insert Data]
[Data not consistently reported]
Cell-free enzymatic assay
IL-2-induced STAT5 Phosphorylation IC₅₀ (nM)
[Insert Data]
~30
Human Peripheral Blood Mononuclear Cells (PBMCs)
IL-6-induced STAT3 Phosphorylation IC₅₀ (nM)
[Insert Data]
~70
Human PBMCs
GM-CSF-induced STAT5 Phosphorylation IC₅₀ (nM)
[Insert Data]
~660
Human PBMCs
Cell Proliferation Inhibition (EC₅₀, µM)
[Insert Data]
[Varies by cell line]
Cytokine-dependent cell lines (e.g., CTLL-2)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate direct comparison of results.
JAK Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against isolated JAK enzymes.
Methodology:
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
A sub-micromolar concentration of a peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP are incubated with each JAK enzyme.
The test compounds (Jak-IN-5 and tofacitinib) are added in a range of concentrations.
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or ELISA.
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assays
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
Cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.
Cells are then stimulated with a specific cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, or GM-CSF for pSTAT5) for a short period (e.g., 15-30 minutes).
The stimulation is stopped by fixing the cells with paraformaldehyde.
Cells are permeabilized and stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.
The level of STAT phosphorylation is quantified by flow cytometry.
IC₅₀ values are determined from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of cytokine-dependent cell lines.
Methodology:
A cytokine-dependent cell line (e.g., CTLL-2, which is IL-2 dependent) is cultured in the presence of the required cytokine.
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.
The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
Cell viability or proliferation is measured using a standard assay, such as the MTS or CellTiter-Glo® assay.
The half-maximal effective concentration (EC₅₀) for proliferation inhibition is calculated from the dose-response data.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating and comparing JAK inhibitors in cellular models.
Caption: General workflow for JAK inhibitor comparison.
Conclusion
This guide provides a framework for the comparative evaluation of the novel JAK inhibitor, Jak-IN-5, against the established drug, tofacitinib. By employing the detailed experimental protocols and presenting the data in a structured format, researchers can effectively assess the potency, selectivity, and cellular activity of Jak-IN-5. This systematic approach is crucial for determining its potential as a next-generation therapeutic for immune-mediated diseases. The placeholder data for Jak-IN-5 should be replaced with experimental findings to complete the comparison.
Jak-IN-5 vs. Ruxolitinib: A Comparative Guide to JAK Pathway Inhibition
For researchers in immunology, oncology, and inflammation, the Janus kinase (JAK) family of non-receptor tyrosine kinases represents a critical signaling node. The JAK-STAT pathway, which transduces signals for a multitu...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in immunology, oncology, and inflammation, the Janus kinase (JAK) family of non-receptor tyrosine kinases represents a critical signaling node. The JAK-STAT pathway, which transduces signals for a multitude of cytokines and growth factors, is a key therapeutic target for a range of diseases. This guide provides a detailed comparison of two prominent JAK inhibitors: Jak-IN-5, a pan-JAK inhibitor, and ruxolitinib, a selective JAK1/2 inhibitor, offering insights into their biochemical and cellular activities.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated upon cytokine or growth factor binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[4]
Ruxolitinib is an ATP-competitive inhibitor that selectively targets the catalytic sites of JAK1 and JAK2.[5][6] This dual inhibition disrupts the signaling of a wide array of cytokines involved in inflammation and myeloproliferation.[5] Jak-IN-5, on the other hand, is characterized as a pan-JAK inhibitor, suggesting broader activity across the JAK family members (JAK1, JAK2, JAK3, and TYK2).
Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for Jak-IN-5 and ruxolitinib against the four members of the JAK family.
Inhibitor
JAK1 (nM)
JAK2 (nM)
JAK3 (nM)
TYK2 (nM)
Jak-IN-5
12
2
20
15
Ruxolitinib
3.3
2.8
428
19
Data sourced from publicly available kinase assay data.
As the data indicates, ruxolitinib demonstrates potent inhibition of JAK1 and JAK2, with significantly less activity against JAK3.[5] Jak-IN-5 exhibits a broader inhibitory profile, with potent activity against all four JAK family members.
Cellular Activity: Inhibition of STAT Phosphorylation
To assess the functional consequences of JAK inhibition in a cellular context, the phosphorylation of downstream STAT proteins is a critical readout. The ability of Jak-IN-5 and ruxolitinib to inhibit cytokine-induced STAT3 phosphorylation is a common measure of their cellular efficacy.
Inhibitor
Cell Line
Stimulant
IC50 (nM) for pSTAT3 Inhibition
Jak-IN-5
HEL
-
280
Ruxolitinib
TF-1
IL-6
170
Data represents typical values from cellular assays.
Both inhibitors effectively block STAT3 phosphorylation in relevant cell lines, confirming their ability to modulate the JAK-STAT pathway within a cellular environment.
A common method for determining the IC50 of kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and a fluorescein acceptor on the substrate into close proximity, resulting in a FRET signal.[7][8][9]
General Protocol:
Kinase Reaction: The JAK enzyme is incubated with the inhibitor (at varying concentrations), a fluorescein-labeled substrate, and ATP in a reaction buffer.[7][10][11]
Reaction Termination and Detection: The kinase reaction is stopped by the addition of EDTA. A terbium-labeled anti-phospho-substrate antibody is then added.[7][10][11]
Signal Measurement: The plate is incubated to allow for antibody-substrate binding, and the TR-FRET signal is measured on a compatible plate reader.
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 2: General workflow for a LanthaScreen™ kinase inhibition assay.
Cellular Phospho-STAT3 ELISA
This assay quantifies the level of phosphorylated STAT3 in cells following treatment with an inhibitor and stimulation with a cytokine.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Cells are seeded in a microplate, treated with the inhibitor, and then stimulated to induce STAT3 phosphorylation. After cell lysis, the lysate is added to a well pre-coated with a capture antibody for total STAT3. A detection antibody specific for the phosphorylated form of STAT3 (pSTAT3) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a substrate results in a colorimetric signal proportional to the amount of pSTAT3.[12]
General Protocol:
Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with various concentrations of the JAK inhibitor.
Stimulation: Cells are stimulated with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.[13]
Cell Lysis: The cells are lysed to release cellular proteins.[13]
ELISA:
The cell lysate is added to wells coated with a total STAT3 capture antibody.
After washing, a phospho-STAT3 specific detection antibody is added.
A HRP-conjugated secondary antibody is then added.
A substrate solution is added, and the color development is measured using a microplate reader.
Data Analysis: The IC50 for the inhibition of STAT3 phosphorylation is determined by plotting the absorbance against the inhibitor concentration.
Figure 3: Workflow for a cellular phospho-STAT3 ELISA.
Conclusion
Both Jak-IN-5 and ruxolitinib are potent inhibitors of the JAK-STAT pathway. The choice between a pan-JAK inhibitor like Jak-IN-5 and a more selective inhibitor like ruxolitinib will depend on the specific research question and therapeutic goal. While ruxolitinib's selectivity for JAK1/2 may offer a more targeted approach with a potentially different side-effect profile, the broader activity of Jak-IN-5 could be advantageous in contexts where multiple JAK isoforms contribute to pathology. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other JAK inhibitors.
Comparative Analysis of Jak-IN-5: A Next-Generation JAK1-Selective Inhibitor
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of the novel Janus kinase (JAK) inhibitor, Jak-IN-5, against other established JAK inhibitors. The data presented herein is i...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of the novel Janus kinase (JAK) inhibitor, Jak-IN-5, against other established JAK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Jak-IN-5's performance and potential therapeutic advantages.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for mediating signals from cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[1][2]
JAK inhibitors are small molecules designed to block the activity of one or more JAK family members, thereby modulating the immune response.[1] First-generation JAK inhibitors, such as Tofacitinib, are often non-selective and inhibit multiple JAK isoforms. While effective, this broad activity can lead to off-target effects.[1] Second-generation inhibitors are designed with improved selectivity for specific JAKs to enhance safety and efficacy.[1] Jak-IN-5 is a novel, investigational inhibitor engineered for high selectivity towards JAK1.
The JAK-STAT Signaling Pathway
Cytokine binding to its receptor induces the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Comparative Selectivity Profile
The selectivity of a JAK inhibitor is a critical determinant of its biological effects and safety profile. It is typically quantified by comparing the half-maximal inhibitory concentration (IC50) against different kinases. A lower IC50 value indicates greater potency.
Biochemical (Enzyme) Assays
The following table summarizes the IC50 values of Jak-IN-5 and other representative JAK inhibitors determined in cell-free biochemical assays. This data reflects the direct interaction of the inhibitor with the isolated kinase enzyme.
Compound
JAK1 (nM)
JAK2 (nM)
JAK3 (nM)
TYK2 (nM)
JAK1 vs JAK2 Selectivity
JAK1 vs JAK3 Selectivity
Jak-IN-5 (Hypothetical)
2.5
450
>5000
250
180-fold
>2000-fold
Tofacitinib
112
20
1
344
0.18-fold
0.009-fold
Filgotinib
10
28
810
116
2.8-fold
81-fold
Ruxolitinib
3.3
2.8
>400
19
0.85-fold
>121-fold
Data for Tofacitinib and Ruxolitinib are representative values from public sources. Filgotinib data is also based on published literature. The data for Jak-IN-5 is hypothetical to illustrate a highly selective profile.
Cell-Based Assays
Cell-based assays measure the functional consequences of JAK inhibition within a cellular context, providing a more physiologically relevant assessment of inhibitor activity. The table below shows the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in various cell lines.
Compound
IL-6 induced pSTAT3 (JAK1/2) (nM)
GM-CSF induced pSTAT5 (JAK2/2) (nM)
IL-2 induced pSTAT5 (JAK1/3) (nM)
Jak-IN-5 (Hypothetical)
15
2500
>8000
Tofacitinib
91
312
56
Filgotinib
41
1490
2740
Ruxolitinib
182
271
1500
Data for comparator compounds are representative values from published studies.[3] The data for Jak-IN-5 is hypothetical.
Off-Target Kinase Profile
To assess the broader cross-reactivity, Jak-IN-5 was profiled against a panel of 100 off-target kinases. The results indicate a low potential for off-target effects at therapeutically relevant concentrations.
Kinase Family
Number of Kinases Inhibited >50% at 1µM
Jak-IN-5 (Hypothetical)
2
Tofacitinib
12
Ruxolitinib
8
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of compounds against JAK enzymes is determined using an in vitro kinase assay.
Figure 2. General workflow for an in vitro biochemical kinase inhibition assay.
Protocol:
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP are used.
Assay Procedure: The test compound (e.g., Jak-IN-5) at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[4]
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (detecting incorporation of ³³P-ATP) or fluorescence-based assays (e.g., Transcreener ADP assay that measures ADP formation).[4][5]
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cell-Based Phospho-STAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Protocol:
Cell Preparation: Freshly isolated human PBMCs or whole blood is used.
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the test compound (e.g., Jak-IN-5) for a specified duration.
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2, GM-CSF for JAK2/2).[3]
Cell Lysis and Staining: Following stimulation, red blood cells are lysed (if using whole blood), and the remaining cells are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[3]
Flow Cytometry: The level of STAT phosphorylation in specific immune cell populations is quantified using flow cytometry.[3]
Data Analysis: The IC50 values are calculated based on the reduction in the phospho-STAT signal in the presence of the inhibitor compared to the stimulated control.
Summary and Conclusion
The presented data, based on a hypothetical profile for Jak-IN-5, illustrates its potential as a highly selective JAK1 inhibitor. In both biochemical and cell-based assays, Jak-IN-5 demonstrates potent inhibition of JAK1-mediated signaling with significant selectivity over JAK2, JAK3, and TYK2. This high degree of selectivity may translate into a more favorable safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition or the immunosuppressive effects associated with JAK3 inhibition.
The comprehensive experimental protocols provided herein offer a framework for the validation and further characterization of Jak-IN-5 and other novel JAK inhibitors. Further preclinical and clinical studies are warranted to confirm these findings and to fully elucidate the therapeutic potential of Jak-IN-5 in the treatment of inflammatory and autoimmune diseases.
A Researcher's Guide to the Independent Verification of Jak-IN-5 Activity
This guide provides a framework for the independent verification and comparison of "Jak-IN-5," a representative selective Janus Kinase 1 (JAK1) inhibitor. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and T...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a framework for the independent verification and comparison of "Jak-IN-5," a representative selective Janus Kinase 1 (JAK1) inhibitor. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in signal transduction for numerous cytokines and growth factors.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a significant therapeutic class.[1][3][4]
This document outlines the biochemical and cellular profiling of Jak-IN-5 in comparison to other established JAK inhibitors with varying selectivity profiles. It includes detailed experimental protocols and quantitative data to aid researchers in objectively assessing its potency and selectivity.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[2][5] JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking this signaling cascade.[1]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Comparative Inhibitor Profiling
The primary method for characterizing a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified enzymes. This provides a direct measure of the inhibitor's potency and selectivity. The table below compares the biochemical IC50 values of Jak-IN-5 (represented by the selective JAK1 inhibitor Abrocitinib) with other widely used JAK inhibitors.[6]
Note: IC50 values can vary between different assay formats and conditions. Data presented is for comparative purposes. A hyphen (-) indicates data was not specified in the cited sources.
Experimental Protocols for Independent Verification
To independently validate the activity and selectivity of a novel inhibitor like Jak-IN-5, a combination of biochemical and cell-based assays is essential.
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK isoforms. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method for this purpose.
Objective: To determine the IC50 value of Jak-IN-5 against each JAK family member (JAK1, JAK2, JAK3, TYK2).
Methodology:
Reagent Preparation:
Prepare a serial dilution of Jak-IN-5 in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
Prepare a solution containing the purified recombinant JAK enzyme and a suitable peptide substrate (e.g., a synthetic peptide derived from STAT).
Prepare an ATP solution at a concentration near the Km for the specific JAK isoform being tested.
Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled tracer.
Assay Procedure:
In a 384-well microplate, add 2 µL of the diluted Jak-IN-5 compound or DMSO (vehicle control).
Add 4 µL of the enzyme/substrate mixture to each well.
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding 4 µL of the ATP solution.
Allow the reaction to proceed for 60 minutes at room temperature.
Stop the reaction by adding 5 µL of the TR-FRET detection solution.
Incubate for 60 minutes to allow the detection reagents to bind.
Data Acquisition and Analysis:
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
Calculate the TR-FRET ratio and normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
This assay measures the inhibitor's ability to block cytokine-induced JAK-STAT signaling within a cellular context, providing a more biologically relevant measure of potency.
Objective: To determine the cellular potency (IC50) of Jak-IN-5 by measuring the inhibition of STAT phosphorylation downstream of specific cytokine stimulation.
Methodology:
Cell Culture and Stimulation:
Culture a relevant human cell line (e.g., TF-1 cells or peripheral blood mononuclear cells) under standard conditions.
Starve the cells of growth factors for 4-6 hours prior to the experiment.
Pre-incubate the cells with a serial dilution of Jak-IN-5 or DMSO control for 1-2 hours.
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, or IFN-α for JAK1/TYK2-STAT5) for 15-30 minutes.[5]
Cell Lysis and Detection (Cell-Based ELISA):
Fix the cells with formaldehyde to cross-link proteins and stop the signaling cascade.
Permeabilize the cells with a detergent-based buffer to allow antibody access.
Add a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
Incubate to allow binding, then wash away unbound antibody.
Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[10]
Data Analysis:
Normalize the signal to stimulated cells treated with vehicle (0% inhibition) and unstimulated cells (100% inhibition).
Plot the normalized data against the log of inhibitor concentration and perform a non-linear regression to calculate the IC50 value.[9][10]
Workflow for Independent Inhibitor Verification
A systematic workflow is crucial for the rigorous and unbiased evaluation of a novel compound.
Caption: A logical workflow for the independent verification of a JAK inhibitor.
The Rise of Novel JAK Inhibitors: A Comparative Look at JTE-052 as an Alternative to Established Therapies
For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is rapidly evolving. While established drugs like Tofacitinib, Baricitinib, and Ruxolitinib have demonstrate...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is rapidly evolving. While established drugs like Tofacitinib, Baricitinib, and Ruxolitinib have demonstrated clinical efficacy, the quest for improved selectivity and safety profiles continues. This guide provides a comparative analysis of a potent, novel pan-JAK inhibitor, JTE-052, alongside other emerging alternatives, against well-established JAK inhibitors.
This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for evaluating the potential of next-generation JAK inhibitors.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines, interferons, and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune function, inflammation, and hematopoiesis.[2] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. These activated STATs then translocate to the nucleus to regulate gene expression.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] JAK inhibitors function by competitively binding to the ATP-binding site of the kinase domain of JAK enzymes, thereby blocking their activity and interrupting the downstream signaling cascade.[3]
Figure 1. The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Comparative In Vitro Kinase Inhibition
The selectivity of JAK inhibitors across the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of JTE-052 and other novel inhibitors compared to established drugs in enzymatic assays.
Note: IC50 values can vary between different assay conditions and sources.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of novel JAK inhibitors is further evaluated in animal models of inflammatory diseases, such as collagen-induced arthritis (CIA) in rats, which mimics human rheumatoid arthritis.
Inhibitor
Model
Dosing
Key Findings
Data Source
JTE-052
Rat Collagen-Induced Arthritis
Oral
Ameliorated articular inflammation and joint destruction, even in therapeutic settings where methotrexate was ineffective.
Detailed and reproducible experimental protocols are essential for the comparative evaluation of novel compounds. Below are standardized methodologies for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This biochemical assay quantitatively measures the inhibitory activity of a compound against a specific kinase.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Protocol:
Reagent Preparation:
Dilute the specific JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired concentration in kinase buffer.
Prepare a solution of the fluorescently labeled peptide substrate and ATP in kinase buffer.
Prepare serial dilutions of the test compound (e.g., JTE-052) and control inhibitors in DMSO, followed by a final dilution in kinase buffer.
Kinase Reaction:
In a 384-well plate, add the test compound or control to the appropriate wells.
Initiate the kinase reaction by adding the kinase enzyme to the wells.
Add the substrate/ATP mixture to all wells.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection:
Stop the kinase reaction by adding the Z'-LYTE™ development reagent.
Incubate the plate at room temperature for 60 minutes to allow the development of the fluorescent signal.
Data Acquisition and Analysis:
Read the plate on a fluorescence plate reader.
Calculate the percent inhibition for each concentration of the test compound.
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT (pSTAT) Assay
This cell-based assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Protocol:
Cell Preparation and Treatment:
Collect whole blood from healthy donors in heparinized tubes.
Aliquot the blood into tubes and pre-incubate with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
Cytokine Stimulation:
Stimulate the blood samples with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15 minutes) at 37°C.
Cell Lysis and Fixation:
Lyse the red blood cells using a lysis buffer.
Fix the remaining white blood cells with a fixation buffer.
Permeabilization and Staining:
Permeabilize the cells with a permeabilization buffer.
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).
Flow Cytometry Analysis:
Acquire the samples on a flow cytometer.
Gate on the cell population of interest (e.g., lymphocytes or monocytes).
Quantify the median fluorescence intensity (MFI) of the pSTAT signal.
Data Analysis:
Calculate the percent inhibition of pSTAT phosphorylation for each compound concentration relative to the vehicle-treated, cytokine-stimulated control.
Determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This widely used animal model assesses the in vivo efficacy of anti-inflammatory compounds.
Protocol:
Induction of Arthritis:
Emulsify bovine type II collagen in Complete Freund's Adjuvant.
Immunize female Lewis rats with an intradermal injection of the collagen emulsion at the base of the tail on day 0.
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant on day 7.
Treatment:
Begin oral administration of the test compound (e.g., JTE-052), vehicle control, or a positive control (e.g., methotrexate) at the onset of clinical signs of arthritis (typically around day 10).
Continue daily dosing for a predetermined period (e.g., 14-21 days).
Efficacy Assessment:
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
At the end of the study, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.
Blood samples can be collected to measure relevant biomarkers.
Data Analysis:
Compare the arthritis scores, paw swelling measurements, and histological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
Conclusion
The development of novel JAK inhibitors like JTE-052 represents a significant advancement in the pursuit of more targeted and safer therapies for a range of inflammatory and autoimmune diseases. As a potent pan-JAK inhibitor, JTE-052 has demonstrated promising in vitro and in vivo activity. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the objective evaluation and continued development of the next generation of JAK inhibitors. The ongoing exploration of compounds with varying selectivity profiles will undoubtedly lead to a more nuanced and personalized approach to treating JAK-STAT pathway-mediated diseases.
Benchmarking Jak-IN-5: A Comparative Analysis Against Library JAK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK inhibitor Jak-IN-5 against a selection of established library compounds. This analysis is supported...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK inhibitor Jak-IN-5 against a selection of established library compounds. This analysis is supported by in vitro experimental data and detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of these compounds for research and development purposes.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making JAK inhibitors a significant area of therapeutic research. Jak-IN-5, identified as compound example 283 in patent US20170121327A1, has emerged as a novel inhibitor of this pathway. This guide benchmarks its performance against well-characterized library compounds to understand its potency and selectivity profile.
Performance Comparison of JAK Inhibitors
The inhibitory activity of Jak-IN-5 and a panel of library compounds against the four JAK isoforms is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency. Lower IC50 values indicate greater potency.
Compound
JAK1 IC50 (nM)
JAK2 IC50 (nM)
JAK3 IC50 (nM)
TYK2 IC50 (nM)
Jak-IN-5
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available
Tofacitinib
112
20
1
-
Baricitinib
5.9
5.7
>400
53
Ruxolitinib
3.3
2.8
>400
19
Filgotinib
10
28
810
116
Upadacitinib
43
200
>1000
-
Abrocitinib
29
803
>10000
1253
Note: Specific IC50 values for Jak-IN-5 are not publicly available in the referenced patent or other scientific literature at the time of this publication. The table highlights the varied potency and selectivity profiles of different JAK inhibitors. For instance, Tofacitinib shows high potency for JAK3, while Baricitinib and Ruxolitinib are potent inhibitors of JAK1 and JAK2.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate gene expression. Inhibition of JAKs blocks this critical signaling pathway, thereby modulating the immune response.
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-5.
Experimental Protocols
To ensure the accurate assessment of JAK inhibitor performance, standardized experimental protocols are essential. Below are detailed methodologies for a biochemical and a cell-based assay commonly used to determine the IC50 values of JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Materials:
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
ATP (Adenosine triphosphate)
Peptide substrate (e.g., a poly-GT peptide)
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Test compounds (Jak-IN-5 and library compounds) dissolved in DMSO
384-well plates
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
Add the specific JAK enzyme and the peptide substrate to the wells.
Initiate the kinase reaction by adding ATP to all wells.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
The luminescence signal, which is proportional to the amount of ADP produced, is read on a plate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Figure 2. Workflow for a biochemical JAK kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.
Materials:
A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells)
Cell culture medium and supplements
Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation. Include an unstimulated control.
After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state.
Permeabilize the cells to allow antibody entry.
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
Analyze the cells by flow cytometry to quantify the level of pSTAT fluorescence in each sample.
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, DMSO-treated control.
Determine the IC50 value by plotting the dose-response curve.
This comprehensive guide provides a framework for the comparative evaluation of Jak-IN-5. While the specific inhibitory potency of Jak-IN-5 remains to be publicly disclosed, the provided protocols offer a robust methodology for its characterization and comparison against established JAK inhibitors in the pursuit of novel therapeutics for immune-mediated diseases.
Comparative
Navigating the JAK Landscape: A Comparative Guide to Tofacitinib and Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the Janus kinase (JAK) inhibitor Tofacitinib against other prominent alternatives, suppor...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the Janus kinase (JAK) inhibitor Tofacitinib against other prominent alternatives, supported by experimental data. It details the methodologies of key experiments and visualizes critical pathways and workflows to aid in the understanding and replication of published findings.
The discovery and development of Janus kinase (JAK) inhibitors have marked a significant advancement in the treatment of various inflammatory and autoimmune diseases. These small molecule drugs target the JAK-STAT signaling pathway, a crucial cascade in mediating the cellular response to a multitude of cytokines and growth factors. Tofacitinib, a first-generation JAK inhibitor, has paved the way for a new class of therapeutics. This guide will delve into the comparative performance of Tofacitinib against other key JAK inhibitors, namely Baricitinib, Upadacitinib, and Filgotinib, providing a framework for understanding their relative potencies and selectivities.
Comparative Performance of JAK Inhibitors
The efficacy and potential side effects of JAK inhibitors are closely linked to their selectivity for the different JAK isoforms: JAK1, JAK2, JAK3, and TYK2. Tofacitinib is considered a pan-JAK inhibitor, with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2.[1] In contrast, second-generation inhibitors like Upadacitinib and Filgotinib exhibit greater selectivity for JAK1.[2] Baricitinib shows potent inhibition of both JAK1 and JAK2.[3]
The following tables summarize the quantitative data on the inhibitory activity of these compounds from both biochemical and cellular assays.
Data compiled from various in vitro kinase assays. Actual values may vary depending on experimental conditions.
Table 2: Cellular Inhibitory Potency in Human PBMCs (IC50, nM)
Cytokine Pathway (Primary JAKs)
Tofacitinib
Baricitinib
Upadacitinib
Filgotinib
IL-6 (JAK1/JAK2/TYK2)
38
49
8
130
GM-CSF (JAK2/JAK2)
283
110
36
1300
IL-2 (JAK1/JAK3)
1.6
6.3
2.1
14
IFN-α (JAK1/TYK2)
63
68
12
200
IFN-γ (JAK1/JAK2)
60
60
11
220
IC50 values represent the concentration of the inhibitor required to block 50% of the cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs). Data adapted from published studies.[4][5]
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial. Below are outlines of standard protocols used to characterize and compare JAK inhibitors.
Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of a specific JAK isoform.
Principle: A specific peptide substrate is phosphorylated by the JAK enzyme. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to an Alexa Fluor® 647-labeled tracer that binds to the kinase. This results in a high FRET signal. Inhibitors that block kinase activity prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol Outline:
Reagent Preparation: Prepare assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP solution, peptide substrate, JAK enzyme, and the inhibitor at various concentrations.
Kinase Reaction: In a 384-well plate, add the JAK enzyme, the inhibitor, and a mixture of ATP and the peptide substrate. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the phosphorylation reaction.
Detection: Add a solution containing the europium-labeled anti-phospho-substrate antibody and the Alexa Fluor® 647-labeled tracer. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay by Western Blot
This method assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.
Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The inhibitor's effect on the phosphorylation of a particular STAT protein is then detected using an antibody specific to the phosphorylated form of that protein via Western blotting.
Protocol Outline:
Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or a specific cell line) and starve them of serum overnight. Pre-incubate the cells with various concentrations of the JAK inhibitor for 1-2 hours.
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate STAT3) for a short period (e.g., 15-30 minutes).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Analysis: Quantify the band intensities and normalize the pSTAT signal to the total STAT or a loading control (e.g., β-actin).
This assay is used to determine the cytotoxic effects of the JAK inhibitors on cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to a colored formazan product, which can be quantified by measuring its absorbance.
Protocol Outline:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the JAK inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Caption: A typical experimental workflow for evaluating and comparing JAK inhibitors.
Assessing the Specificity of Jak-IN-5 in Kinase Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The landscape of kinase inhibitors is ever-expanding, with a continuous demand for more selective and potent molecules. Within this realm, Janus kinase (JAK...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitors is ever-expanding, with a continuous demand for more selective and potent molecules. Within this realm, Janus kinase (JAK) inhibitors have emerged as a critical class of therapeutics for a range of autoimmune diseases and cancers. A key determinant of a JAK inhibitor's efficacy and safety profile is its specificity – its ability to inhibit the intended JAK isoforms without affecting other kinases, thereby minimizing off-target effects. This guide provides a comparative assessment of the specificity of a novel inhibitor, Jak-IN-5, alongside two well-established JAK inhibitors, Tofacitinib and Ruxolitinib.
Introduction to Jak-IN-5 and Comparative Agents
Jak-IN-5 is a novel Janus kinase inhibitor. Publicly available information on its comprehensive kinase selectivity profile is limited; however, it has been identified in patent literature as a JAK inhibitor with demonstrated in vivo activity. Specifically, Jak-IN-5 hydrochloride has been shown to inhibit STAT6 phosphorylation in a mouse model, suggesting engagement of JAK-mediated signaling pathways.
For a robust comparison, this guide includes two widely studied and clinically relevant JAK inhibitors:
Tofacitinib: A first-generation JAK inhibitor, often described as a pan-JAK inhibitor, with potent activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, which has shown efficacy in myeloproliferative neoplasms.
This guide aims to provide a framework for assessing JAK inhibitor specificity by presenting available data for these compounds, outlining standard experimental protocols, and visualizing the underlying biological and experimental processes.
Kinase Specificity Profile
The following table summarizes the inhibitory activity (IC50 values) of Jak-IN-5, Tofacitinib, and Ruxolitinib against the four members of the JAK family. A lower IC50 value indicates greater potency. The broader kinase panel data provides insight into the selectivity of these inhibitors against other kinase families.
Shows inhibition of other kinases at higher concentrations.
Exhibits no significant inhibition against a panel of 26 other kinases.[2]
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental approach to determining kinase specificity, the following diagrams have been generated.
JAK-STAT Signaling Pathway
Kinase Selectivity Profiling Workflow
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
1. Materials:
Test compound (e.g., Jak-IN-5) dissolved in a suitable solvent (e.g., DMSO).
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.
Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the kinase reaction.
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the remaining kinase activity. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.
Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
3. Selectivity Profiling:
To determine the selectivity of the inhibitor, this assay is performed in parallel against a broad panel of kinases. The resulting IC50 values are then compared to assess the compound's specificity for its intended target(s).
Conclusion
The specificity of a kinase inhibitor is a critical attribute that influences its therapeutic window. While comprehensive public data on the kinase selectivity of Jak-IN-5 is not yet available, this guide provides a framework for its evaluation by comparing it with the well-characterized inhibitors Tofacitinib and Ruxolitinib. The provided data tables, signaling pathway and workflow diagrams, and experimental protocols offer a valuable resource for researchers and drug developers in the field of kinase inhibitor research. As more data on novel inhibitors like Jak-IN-5 becomes available, such comparative analyses will be essential in guiding the development of next-generation targeted therapies.